6-FAM SE
Beschreibung
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABVNMGKGUPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376335 | |
| Record name | 6-Carboxyfluorescein succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92557-81-8 | |
| Record name | 6-Carboxyfluorescein succinimidyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxyfluorescein succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-FAM SE: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-FAM SE, with the full chemical name 6-Carboxyfluorescein, succinimidyl ester, is a widely utilized amine-reactive fluorescent dye.[1][2] As a single isomer of carboxyfluorescein, it is a popular green fluorescent reagent for covalently labeling a variety of biomolecules, including peptides, proteins, and nucleic acids.[2] The succinimidyl ester (SE) moiety readily reacts with primary and secondary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[3] This covalent conjugation makes this compound an invaluable tool for a multitude of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, DNA sequencing, and in-vitro binding assays.[3][4] Notably, conjugates derived from FAM reagents exhibit greater resistance to hydrolysis and superior stability compared to those prepared with fluorescein isothiocyanate (FITC).[2]
Chemical Structure
The chemical structure of this compound is depicted below:
Figure 1. Chemical structure of 6-Carboxyfluorescein, succinimidyl ester (this compound).
Core Properties and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Full Chemical Name | 6-Carboxyfluorescein, succinimidyl ester |
| Molecular Formula | C₂₅H₁₅NO₉ |
| Molecular Weight | 473.39 g/mol |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~517 nm |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[3] |
| Solubility | Soluble in DMSO and DMF |
| Recommended Reaction pH | 8.0 - 9.5 |
| Storage Conditions | -20°C, protected from light |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.
Protocol 1: Labeling of Peptides in Solution
This protocol outlines the procedure for labeling a peptide with a free primary amine in an aqueous buffer.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL (approximately 21 mM).[3]
-
Labeling Reaction:
-
Purification:
-
Purify the FAM-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution at both 220 nm (for the peptide backbone) and 495 nm (for the FAM dye).
-
Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled peptide.[3]
-
Protocol 2: Labeling of Proteins in Solution
This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH ~8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve approximately 10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer.[5]
-
Prepare this compound Solution: Dissolve the this compound in DMF or DMSO at a concentration of 10 mg/mL.[5]
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).
-
The first colored band to elute will be the FAM-labeled protein.
-
Protocol 3: Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a 5' amine group.
Materials:
-
5'-amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5
-
Ethanol (absolute, cold)
-
3 M NaCl
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve approximately 100 µg of the amine-modified oligonucleotide in 50 µL of the labeling buffer.
-
Prepare this compound Solution: Dissolve 200 µg of this compound in 14 µL of DMSO.[5]
-
Labeling Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Incubate the reaction for at least six hours (or overnight) at room temperature with occasional gentle mixing.[5]
-
-
Purification:
-
Ethanol Precipitation: Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction mixture. Mix well and incubate at ≤–20°C for 30 minutes.[5] Centrifuge to pellet the oligonucleotide.
-
Chromatography/Electrophoresis: The labeled oligonucleotide can be further purified from the unlabeled oligonucleotide and free dye using reverse-phase HPLC or preparative gel electrophoresis.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the labeling of a biomolecule with this compound.
References
- 1. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]
- 2. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Technical Guide to Amine Labeling with 6-FAM SE
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) has emerged as a widely utilized amine-reactive fluorescent dye for covalently attaching a fluorescein label to proteins, peptides, and nucleic acids. This technical guide provides an in-depth exploration of the core mechanism of action of this compound for amine labeling, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action
The fundamental principle behind this compound labeling lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the dye and primary amines present on the target biomolecule.[1] This reaction, known as aminolysis or acylation, results in the formation of a stable amide bond, covalently linking the 6-FAM fluorophore to the target.[1][2]
Primary amines are readily available on biomolecules, most notably as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides.[3] The succinimidyl ester is an activated ester that is a good leaving group, facilitating the nucleophilic attack by the primary amine.
The reaction is highly pH-dependent.[4] The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH range of 7.2 to 9.5.[5][6][7] At a lower pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic.[4] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, where the ester reacts with water instead of the amine.[7][8] This competing hydrolysis reaction reduces the labeling efficiency.
Quantitative Data Summary
For ease of comparison and experimental design, the key quantitative parameters of this compound are summarized in the tables below.
| Parameter | Value | Reference |
| Molecular Weight | ~473.4 g/mol | [9][10] |
| Excitation Maximum (λex) | ~492-495 nm | [6][11] |
| Emission Maximum (λem) | ~517-519 nm | [11][12] |
| Extinction Coefficient (at λex) | ~83,000 cm⁻¹M⁻¹ | [13] |
| Quantum Yield | High (>0.9 in aqueous solution) | [6][8] |
Table 1: Physicochemical Properties of this compound
| Condition | Recommendation | Rationale | Reference |
| Storage (Solid) | -20°C, desiccated, protected from light | Minimizes hydrolysis and photobleaching | [8][11] |
| Storage (Stock Solution in DMSO/DMF) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | Prevents degradation and moisture introduction | [8][9] |
| Labeling Reaction pH | 7.2 - 9.0 | Optimal for amine deprotonation and minimizes NHS ester hydrolysis | [5][14] |
| Recommended Buffers | 0.1 M sodium bicarbonate, 0.1 M sodium borate, PBS | Amine-free buffers to avoid competing reactions | [14] |
| Buffers to Avoid | Tris, Glycine | Contain primary amines that will react with the NHS ester | [5][14] |
Table 2: Recommended Handling and Reaction Conditions for this compound
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins with this compound. Optimization may be required for specific applications and biomolecules.
Protocol 1: Preparation of Reagents
-
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate, pH 8.0-9.0.[14] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[14]
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][8] For example, to prepare a 1 mM solution, dissolve 473.4 µg of this compound in 1 mL of anhydrous DMSO.[9] This stock solution should be prepared fresh and protected from light.
Protocol 2: Labeling Reaction
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point for antibodies is a 10- to 20-fold molar excess of the dye.[14] The optimal ratio should be determined empirically for each specific protein.
-
Reaction Incubation: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.[14] Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[14]
Protocol 3: Quenching and Purification
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[14] This will react with any unreacted NHS ester.
-
Purification of the Labeled Protein: It is crucial to remove the unconjugated this compound from the labeled protein to avoid high background fluorescence.[15] Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates the larger labeled protein from the smaller, unbound dye.[15]
-
Dialysis: This technique involves placing the labeling mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer to remove the free dye.[15]
-
Acetone Precipitation: The protein is precipitated with cold acetone, and the unbound dye remains in the supernatant.[15]
-
Protocol 4: Determination of Degree of Labeling (DOL)
The DOL, which is the molar ratio of dye to protein, can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of 6-FAM (~494 nm, Amax).[15]
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For 6-FAM, this is typically around 0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[14]
-
-
Calculate Dye Concentration: Dye Concentration (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of 6-FAM at its Amax (~83,000 cm⁻¹M⁻¹).[13]
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An ideal DOL for antibodies is typically between 3 and 7, but the optimal value should be determined for each specific application to avoid issues like fluorescence quenching or altered protein function.[14]
Visualizing the Mechanism and Workflow
To further elucidate the process, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.
Caption: Reaction mechanism of this compound with a primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. 6-FAM-SE / 6-Carboxyfluoresceinsuccinimidylester [genaxxon.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 12. empbiotech.com [empbiotech.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
6-FAM SE: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the excitation and emission spectra of 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE), a widely used fluorescent probe in molecular biology, drug discovery, and diagnostics. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key processes.
Core Spectroscopic Properties of this compound
This compound is a highly fluorescent molecule characterized by its distinct excitation and emission spectra. The succinimidyl ester group allows for its covalent attachment to primary amines on biomolecules such as proteins and nucleic acids.[1] The core spectroscopic properties are summarized in the table below.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~495 nm | pH 9 |
| Emission Maximum (λem) | ~519 nm | pH 9 |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.93 | For 5(6)-carboxyfluorescein |
| Recommended Solvent | DMSO or DMF |
Note: The spectral properties of 6-FAM are pH-dependent. The data presented here are for conditions of basic pH where fluorescence is maximal.
Understanding the Fluorescence Mechanism
The fluorescence of this compound is governed by the principles of electronic excitation and subsequent relaxation, a process often visualized using a Jablonski diagram. Upon absorption of a photon of appropriate energy (around 495 nm), an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). Following a rapid, non-radiative internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state, the electron returns to the ground state, emitting a photon at a longer wavelength (around 519 nm). This difference between the excitation and emission maxima is known as the Stokes shift.
Experimental Protocols
Accurate measurement and application of this compound require precise experimental procedures. Below are detailed protocols for fluorescence spectroscopy and covalent labeling of proteins.
Protocol 1: Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of a this compound solution.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 9.0
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 9.0) to a final concentration in the low micromolar range (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (~519 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The peak of the resulting spectrum corresponds to the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (~495 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The peak of this spectrum is the emission maximum.
-
Protocol 2: Covalent Labeling of Proteins with this compound
This protocol provides a general workflow for the covalent labeling of proteins with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Workflow:
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. The optimal molar ratio of dye to protein should be determined empirically but is often in the range of 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, with continuous stirring and protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.
-
Characterization: Determine the degree of labeling (DOL) and the final protein concentration using spectrophotometry. The DOL can be calculated using the absorbance of the protein (typically at 280 nm) and the absorbance of 6-FAM at its maximum (~495 nm).
Applications in Research and Development
The bright fluorescence and reactive nature of this compound make it a valuable tool in various applications, including:
-
Flow Cytometry: Labeling of antibodies and other proteins for cell surface and intracellular staining.
-
Fluorescence Microscopy: Visualization of cellular components and tracking of labeled molecules.
-
Nucleic Acid Analysis: Labeling of primers and probes for PCR, DNA sequencing, and fluorescence in situ hybridization (FISH).
-
Immunoassays: Development of sensitive fluorescence-based detection methods.
This technical guide provides a foundational understanding of the spectral properties and applications of this compound. For specific applications, further optimization of the provided protocols may be necessary.
References
A Technical Guide to the Solubility and Stability of 6-FAM SE in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) in dimethyl sulfoxide (DMSO). Proper handling and storage of this amine-reactive fluorescent dye are critical for successful bioconjugation and other labeling applications, ensuring reproducibility and reliability in research and drug development.
Core Concepts: Solubility and Stability
This compound is a widely used fluorescent probe for covalently labeling primary and secondary amines in proteins, peptides, and other biomolecules. The succinimidyl ester (SE) moiety reacts with amines to form a stable amide bond. DMSO is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the dye at high concentrations and its anhydrous nature, which minimizes premature hydrolysis.
Solubility of this compound in DMSO
This compound is readily soluble in anhydrous DMSO. For practical applications, stock solutions are typically prepared in the range of 1-10 mM. However, higher concentrations can be achieved with assistance.
| Parameter | Value | Notes |
| Recommended Stock Concentration | 1-10 mM | For most labeling protocols. |
| Maximum Reported Solubility | 25 mg/mL (approx. 52.81 mM) | Requires ultrasonication to achieve.[1] |
| Solvent Recommendation | Anhydrous DMSO | Critical to minimize hydrolysis. Use freshly opened solvent.[1] |
It is crucial to use anhydrous DMSO to prevent moisture-induced degradation of the succinimidyl ester. If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[1]
Stability of this compound in DMSO
The primary factor affecting the stability of this compound in solution is the hydrolysis of the succinimidyl ester group. This reaction is catalyzed by water and leads to the formation of the non-reactive 6-carboxyfluorescein, rendering the dye incapable of labeling amines. Therefore, minimizing exposure to moisture is paramount.
| Storage Condition | Recommended Duration | Rationale |
| -20°C | Up to 1 month | Minimizes thermal degradation and hydrolysis.[1] |
| -80°C | Up to 6 months | Slows degradation for longer-term storage.[1] |
| Protection from Light | Always | Prevents photobleaching of the fluorescein fluorophore.[1] |
| Aliquoting | Recommended | Avoids multiple freeze-thaw cycles which can introduce moisture.[2] |
Stock solutions of this compound in anhydrous DMSO should be stored desiccated and protected from light. Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder or solution.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (MW: 473.39 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 473.39 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 211.2 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for short intervals to aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Assessing the Stability of this compound by HPLC
This stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify intact this compound from its primary hydrolysis product, 6-carboxyfluorescein.
Objective: To determine the purity of a this compound stock solution in DMSO and monitor its degradation over time.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components for reversed-phase chromatography)
-
Reversed-phase C18 HPLC column
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dilute the this compound stock solution in DMSO with the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 25 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 495 nm (for 6-FAM) and 260 nm (to detect the N-hydroxysuccinimide leaving group from hydrolysis)
-
Injection Volume: 10 µL
-
Gradient Program: A suitable gradient to separate the more polar 6-carboxyfluorescein from the less polar this compound. For example, start with a low percentage of Mobile Phase B and gradually increase it.
-
-
Data Analysis:
-
Identify the peaks corresponding to 6-carboxyfluorescein and this compound based on their retention times. The less polar this compound will have a longer retention time than its hydrolysis product.
-
Calculate the percentage of intact this compound by comparing its peak area to the total peak area of all related species.
-
To assess stability over time, analyze samples stored under different conditions (e.g., temperature, light exposure) at various time points.
-
Visualizations
Reaction of this compound with a Primary Amine
The following diagram illustrates the fundamental reaction of this compound with a primary amine-containing molecule (R-NH₂), resulting in a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Caption: Covalent labeling of a primary amine with this compound.
Experimental Workflow for Preparing and Storing this compound Stock Solution
This diagram outlines the key steps for the proper preparation and storage of this compound stock solutions to ensure their stability and efficacy.
References
Unveiling 6-FAM SE: A Technical Guide for Researchers
Introduction
6-Carboxyfluorescein succinimidyl ester (6-FAM SE) is a highly utilized amine-reactive fluorescent dye in molecular biology and biotechnology. Esteemed for its bright green fluorescence, it serves as a robust tool for covalently labeling a variety of biomolecules, including proteins, peptides, and oligonucleotides. This technical guide provides an in-depth overview of this compound's core properties, detailed experimental protocols for its application, and a visual representation of the labeling workflow, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound's utility is underpinned by its specific chemical and physical characteristics. The succinimidyl ester moiety readily reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond. This covalent linkage ensures the fluorescent label remains attached to the target molecule throughout subsequent experimental manipulations.
| Property | Value |
| Molecular Formula | C₂₅H₁₅NO₉[1][2][3][4][5] |
| Molecular Weight | 473.39 g/mol [1][2][3][4][5] |
| Excitation Maximum (λex) | ~495 nm[1][2] |
| Emission Maximum (λem) | ~520 nm[1][2] |
| Appearance | Yellow-orange solid[5] |
| Solubility | Soluble in DMSO or DMF |
Experimental Protocol: Labeling of Proteins with this compound
This protocol outlines a general procedure for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Quenching Reagent: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with this compound.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Reaction Quenching:
-
To terminate the labeling reaction, add the quenching reagent to the reaction mixture.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using an appropriate purification method. Size-exclusion chromatography is a commonly used technique for this purpose.
-
Monitor the elution profile at both 280 nm (for the protein) and 495 nm (for the FAM dye).
-
Collect the fractions containing the dual-wavelength absorbing peak, which corresponds to the labeled protein.
-
-
Characterization (Optional):
-
Confirm the identity and purity of the labeled protein by mass spectrometry.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 495 nm. The DOL is the molar ratio of the dye to the protein.
-
Experimental Workflow: Protein Labeling with this compound
The following diagram illustrates the key steps involved in the protein labeling workflow.
Caption: Workflow for the covalent labeling of proteins with this compound.
This compound remains a cornerstone fluorescent probe for the labeling of biomolecules. Its well-characterized chemical properties and straightforward conjugation chemistry make it an accessible and reliable tool for a wide range of applications in research and development. By following established protocols and understanding the underlying principles of the labeling reaction, researchers can effectively utilize this compound to generate fluorescently labeled proteins and oligonucleotides for their specific experimental needs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Succinimidyl Ester Group in 6-FAM SE
This guide provides a detailed examination of the 6-Carboxyfluorescein, succinimidyl ester (this compound), focusing on the critical role of the succinimidyl ester (SE) group in covalent labeling of biomolecules. This compound is a widely utilized amine-reactive fluorescent dye, valued for its ability to form stable conjugates with proteins, peptides, and nucleic acids.[1][2][3] The principles outlined herein are fundamental for professionals engaged in the development of fluorescent probes, diagnostic assays, and targeted therapeutics.
Core Principles: The Chemistry of the Succinimidyl Ester Group
The utility of this compound as a labeling reagent is conferred by the N-hydroxysuccinimide (NHS) ester moiety. This group is highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[4][] The fundamental reaction mechanism is a nucleophilic acyl substitution, which proceeds efficiently under mild, aqueous conditions.[4]
Reaction Mechanism: The process begins with the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the succinimidyl ester.[4] This forms a transient and unstable tetrahedral intermediate. Subsequently, this intermediate collapses, releasing N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable amide bond between the 6-carboxyfluorescein molecule and the target biomolecule.[4] This amide linkage is effectively irreversible under physiological conditions.[]
The Competing Reaction: Hydrolysis A significant competing reaction is the hydrolysis of the succinimidyl ester.[6] In this reaction, water acts as the nucleophile, attacking the ester and converting it into an unreactive carboxylic acid.[4] This process renders the dye incapable of labeling and reduces the overall efficiency of the conjugation.[6] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[6][7] Therefore, careful optimization of reaction conditions is essential to favor aminolysis (reaction with the amine) over hydrolysis.
Quantitative Data for this compound and NHS Ester Reactivity
Successful bioconjugation requires a quantitative understanding of the reagent's properties and the kinetics of its competing reactions.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Full Name | 6-Carboxyfluorescein, succinimidyl ester | [8] |
| Molecular Formula | C₂₅H₁₅NO₉ | [8][9] |
| Molecular Weight | 473.4 g/mol | [8][9] |
| Excitation Maximum (λex) | ~495 nm | [9][10] |
| Emission Maximum (λem) | ~517-519 nm | [8][9] |
| Recommended Reaction pH | 7.2 - 9.5 | [2][][11] |
| Solubility | Soluble in DMF or DMSO | [8][9] |
| Storage Conditions | -20°C, protected from light |[8][9] |
Table 2: Influence of pH on NHS Ester Stability (Hydrolysis Half-life)
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
|---|---|---|---|
| 7.0 | 0 | 4 - 5 hours | [6][7] |
| 8.6 | 4 | 10 minutes |[7] |
Note: This data illustrates the general trend for NHS esters. The rate of aminolysis is typically faster than hydrolysis, especially at high concentrations of the primary amine.[4]
Key Factors Influencing Conjugation Efficiency
Optimizing the reaction environment is critical to maximize the yield of the desired fluorescently labeled conjugate while minimizing side reactions.
-
pH: This is the most crucial parameter. The reaction is a trade-off: as pH increases, the primary amines on the biomolecule become deprotonated and more nucleophilic, accelerating the desired reaction.[4] However, the rate of competing hydrolysis also increases dramatically at higher pH.[4][7] The optimal pH range is generally between 7.2 and 8.5.[]
-
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (TBS), are incompatible as they will compete with the target molecule for reaction with the this compound.[7] Amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate are recommended.[7]
-
Concentration: To favor aminolysis, a 5- to 20-fold molar excess of the this compound reagent is often used relative to the amount of the amine-containing biomolecule.[4] Higher concentrations of the target biomolecule can also improve labeling efficiency.[]
-
Temperature and Time: Reactions are typically incubated for 1-4 hours at room temperature or overnight at 4°C.[4][6][7] Lower temperatures can help to slow the rate of hydrolysis, particularly during longer reactions.
Visualization of Key Processes
Diagrams generated using Graphviz provide a clear visual representation of the chemical and logical workflows.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for biomolecule labeling.
Experimental Protocol: General Labeling of Proteins
This protocol provides a generalized methodology for the covalent labeling of a protein with this compound. Optimization is often required for specific proteins and applications.
A. Reagent Preparation
-
This compound Stock Solution: Immediately before use, dissolve this compound powder in anhydrous DMSO or DMF to prepare a stock solution of 1-10 mM.[4][12] For example, to make a 1 mM solution, dissolve 0.473 mg of this compound in 1 mL of anhydrous DMSO.[12] Store any unused stock solution at -20°C or below, protected from light and moisture.[9][12]
-
Protein Solution: Dissolve the amine-containing protein in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[4]
-
Quenching Buffer: Prepare a 1 M Tris-HCl buffer, pH 8.0, to stop the reaction.
B. Conjugation Reaction
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.[4] The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4] The reaction vessel should be protected from light to prevent photobleaching of the fluorophore.
C. Quenching the Reaction
-
To terminate the labeling reaction, add the Quenching Buffer to the mixture to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 15-30 minutes at room temperature.[6] This step ensures that any unreacted this compound is deactivated.
D. Purification of the Labeled Protein
-
Separate the labeled protein conjugate from unreacted dye and the NHS byproduct.
-
Common methods include size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The choice of method depends on the scale of the reaction and the properties of the protein.
Conclusion
The succinimidyl ester group is the cornerstone of this compound's utility in bioconjugation. Its ability to react efficiently and selectively with primary amines to form stable amide bonds makes it an invaluable tool for fluorescently labeling biomolecules. A thorough understanding of the underlying chemistry, particularly the competition between aminolysis and hydrolysis, and careful control over reaction parameters such as pH, buffer composition, and concentration, are paramount for achieving successful and reproducible labeling for research, diagnostic, and therapeutic applications.
References
- 1. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]
- 2. 6-FAM-SE / 6-Carboxyfluoresceinsuccinimidylester [genaxxon.com]
- 3. 6-FAM, SE (6-Carboxyfluorescein, succinimidyl ester) *Validated for labeling oligos* | CAS 92557-81-8 | AAT Bioquest | Biomol.com [biomol.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 10. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 6-FAM SE for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for labeling oligonucleotides with 6-carboxyfluorescein succinimidyl ester (6-FAM SE). It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to successfully perform this common bioconjugation technique.
Introduction to this compound and Oligonucleotide Labeling
6-carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides due to its high quantum yield and compatibility with common fluorescence detection instrumentation.[1] The succinimidyl ester (SE) derivative of 6-FAM is an amine-reactive compound that forms a stable covalent amide bond with a primary amine.[2][3] This reaction is a popular and robust method for attaching a fluorescent tag to an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus.[4]
The resulting 6-FAM labeled oligonucleotides are critical tools in a variety of molecular biology applications, including:
-
Real-time PCR (qPCR): As reporter probes (e.g., TaqMan probes) for quantitative gene expression analysis.[5]
-
DNA Sequencing: As fluorescently labeled primers.[5]
-
Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific nucleic acid sequences.
-
Molecular Diagnostics: In the development of diagnostic assays.[6]
-
Biophysical Studies: To investigate protein-DNA interactions and nucleic acid structure.
The fluorescence of 6-FAM is pH-sensitive, with optimal fluorescence typically observed in the pH range of 7.5 to 8.5.[1] Below pH 7, the fluorescence intensity decreases as the molecule becomes protonated.
The Chemistry of this compound Labeling
The labeling reaction is a nucleophilic acyl substitution where the primary amine of the modified oligonucleotide attacks the carbonyl carbon of the succinimidyl ester group of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]
The reaction is highly dependent on pH. The primary amine on the oligonucleotide needs to be in its unprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH between 8.3 and 9.0.[4][7] At lower pH values, the amine is protonated and non-reactive, while at higher pH, the NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[4]
Figure 1: Reaction of this compound with an amine-modified oligonucleotide.
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (desalted or purified)
-
This compound (stored desiccated and protected from light)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0[2][7]
-
Nuclease-free water
-
Reagents for purification (e.g., HPLC grade acetonitrile, triethylammonium acetate (TEAA), purification cartridges)
-
Ethanol (absolute and 70%)
-
3 M Sodium Acetate, pH 5.2
Detailed Labeling Protocol
This protocol is optimized for labeling approximately 100 µg of a 5'-amine-modified oligonucleotide that is 18-24 bases in length.[2]
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 µg/µL.
-
If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted prior to labeling.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO immediately before use.[7] For example, dissolve 1 mg of this compound in 100 µL of solvent.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
100 µg of amine-modified oligonucleotide
-
Sufficient 0.1 M labeling buffer (pH 8.3-9.0) to bring the final reaction volume to approximately 200 µL.
-
Add 20-50 µL of the 10 mg/mL this compound solution. The optimal amount may need to be determined empirically, but a 10-20 fold molar excess of the dye is a good starting point.
-
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 2-4 hours, or overnight if more convenient, with occasional gentle vortexing.[7] The reaction should be protected from light.
-
Figure 2: General workflow for labeling oligonucleotides with this compound.
Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted this compound and unlabeled oligonucleotides. Common methods include ethanol precipitation, cartridge purification, and high-performance liquid chromatography (HPLC).
3.3.1. Ethanol Precipitation (Initial Cleanup)
This step removes the bulk of the unreacted dye.
-
To the labeling reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[4]
-
Add 3 volumes of cold absolute ethanol.[4]
-
Mix well and incubate at -20°C for at least 30 minutes.[4]
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.[4]
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and decant the supernatant.
-
Briefly air-dry the pellet and resuspend it in a suitable buffer (e.g., nuclease-free water or TE buffer).
3.3.2. Reverse-Phase HPLC (High Purity)
RP-HPLC is a highly effective method for separating the labeled oligonucleotide from unlabeled species due to the hydrophobicity of the FAM dye.[8]
| Parameter | Condition |
| Column | C18 reverse-phase, 2.5-5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient from ~5% to 50% Mobile Phase B over 20-30 minutes |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | 260 nm (oligonucleotide) and ~495 nm (6-FAM) |
Table 1: Typical RP-HPLC Conditions for 6-FAM Labeled Oligonucleotide Purification.[6][9]
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide. Fractions corresponding to the desired product peak are collected, pooled, and lyophilized.
3.3.3. Cartridge Purification
Commercially available reverse-phase cartridges (e.g., Glen-Pak™) can also be used for purification.[10] The principle is similar to RP-HPLC, where the hydrophobic, dye-labeled oligonucleotide is retained on the cartridge while unlabeled failures are washed away. Elution is typically achieved with a solution of acetonitrile in water.
Characterization of the Labeled Oligonucleotide
3.4.1. UV-Vis Spectroscopy
The concentration of the oligonucleotide and the dye can be determined by measuring the absorbance at 260 nm and ~494 nm (the absorbance maximum for 6-FAM). The degree of labeling can be estimated from the ratio of these absorbances.
3.4.2. Analytical HPLC or Capillary Electrophoresis (CE)
The purity of the final product can be assessed by analytical RP-HPLC or CE. A single major peak corresponding to the labeled oligonucleotide should be observed.
Factors Influencing Labeling Efficiency
Several factors can impact the success of the labeling reaction.
| Factor | Effect on Labeling Efficiency | Recommendations |
| pH | Crucial for the reaction. Optimal range is 8.3-9.0. Lower pH protonates the amine, while higher pH hydrolyzes the NHS ester. | Use a freshly prepared buffer in the optimal pH range. Avoid amine-containing buffers like Tris. |
| Purity of Oligonucleotide | Contaminants from synthesis (e.g., residual ammonia or Tris buffer) can compete with the intended reaction. | Use desalted or purified amine-modified oligonucleotides. |
| This compound Quality | NHS esters are moisture-sensitive and can hydrolyze over time. | Store this compound desiccated and protected from light. Prepare the dye solution immediately before use in anhydrous solvent. |
| Dye-to-Oligonucleotide Ratio | A molar excess of the dye is required to drive the reaction to completion. | Start with a 10-20 fold molar excess of this compound. This may require optimization. |
| Reaction Time | Longer incubation times can lead to higher labeling efficiency, but also increase the risk of dye degradation. | 2-4 hours is typically sufficient, but overnight incubation can be convenient. |
Table 2: Key Factors Affecting this compound Labeling Efficiency.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Suboptimal pH; Hydrolyzed this compound; Contaminants in the oligonucleotide solution; Insufficient molar excess of dye. | Check the pH of the labeling buffer; Use a fresh vial of this compound and anhydrous solvent; Ensure the oligonucleotide is desalted; Increase the molar excess of the dye. |
| Multiple Products on HPLC/Gel | Multiple amine modifications on the oligonucleotide; Degradation of the oligonucleotide or dye. | Use an oligonucleotide with a single amine modification; Protect the reaction from light and handle reagents appropriately. |
| Difficulty in Purifying Labeled Oligo | Inefficient separation of labeled and unlabeled species; Co-elution with hydrolyzed dye. | Optimize the HPLC gradient for better resolution; Perform an initial ethanol precipitation or desalting step before HPLC. |
Table 3: Troubleshooting Guide for this compound Labeling.[4]
Conclusion
Labeling oligonucleotides with this compound is a fundamental technique in modern molecular biology. By understanding the underlying chemistry, carefully controlling reaction conditions, and employing appropriate purification and characterization methods, researchers can consistently produce high-quality fluorescently labeled oligonucleotides for a wide range of applications. This guide provides the foundational knowledge and detailed protocols to achieve successful and reproducible results.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 6. mz-at.de [mz-at.de]
- 7. glenresearch.com [glenresearch.com]
- 8. labcluster.com [labcluster.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. glenresearch.com [glenresearch.com]
In-Depth Technical Guide: Safety and Handling of 6-FAM SE Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) powder, a widely used fluorescent labeling reagent. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the product for reliable experimental outcomes.
Hazard Identification and Toxicology
GHS Hazard Classification:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3A (May cause respiratory irritation)[1]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[1][2] Inhalation of dust should be avoided.[3]
-
Skin Contact: May cause skin irritation.[1] Prolonged or repeated exposure may lead to sensitization.[1][3]
-
Eye Contact: Causes serious eye irritation.[1] Direct contact can result in redness, pain, and blurred vision.
-
Ingestion: While not considered highly toxic upon ingestion in small quantities, it may be harmful.[2] It is advisable to seek medical attention if ingested.[2][3]
Chronic Exposure: Prolonged or repeated exposure may cause sensitization.[1][3]
| Toxicological Data | Values |
| Acute Toxicity (Oral, Dermal, Inhalation) | No specific data (e.g., LD50, LC50) available.[4][5][6] |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA.[5] |
| Mutagenicity | No data available.[4][6] |
| Reproductive Toxicity | No data available.[4][6] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, appropriate personal protective equipment and engineering controls are mandatory when handling this compound powder.
| Control | Specification |
| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is recommended to prevent the dispersion of dust.[1][5][7] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[7] |
Handling and Storage
Proper handling and storage are critical to prevent degradation of the dye and ensure user safety. This compound is sensitive to moisture, light, and temperature.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[2][3][5][7][9] | Minimizes degradation and hydrolysis of the succinimidyl ester. |
| Moisture | Store in a desiccated environment.[3][7] Keep the container tightly closed.[5][7] | The succinimidyl ester is highly susceptible to hydrolysis, which renders the dye non-reactive. |
| Light | Protect from light.[2][3][4][5][7] | Fluorescent dyes can undergo photobleaching upon exposure to light. |
| Inert Gas | For long-term storage, purging the vial with an inert gas like argon or nitrogen can extend shelf life.[9] | Displaces moisture and oxygen, further preventing degradation. |
First Aid Measures
In the event of exposure, follow these first aid procedures promptly.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4] Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[5] Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][3][5] Seek immediate medical advice.[2][3] |
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.
-
Avoid generating dust.[3]
-
Carefully sweep up the spilled powder using dry methods and place it into a sealed container for disposal.[3]
-
Clean the spill area with a damp cloth.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Objective: To prepare a stock solution of this compound for use in labeling reactions.
Materials:
-
Vial of this compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2][5]
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, light-protected microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture, which can hydrolyze the reactive ester.[10]
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (typically 1-10 mg/mL).
-
Vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
Visualizations
Logical Workflow for Safe Handling of this compound Powder
Caption: A logical workflow diagram illustrating the key steps for the safe handling of this compound powder.
Signaling Pathway of this compound Instability
Caption: Diagram showing the main environmental factors leading to the degradation of this compound.
References
- 1. eurogentec.com [eurogentec.com]
- 2. eurogentec.com [eurogentec.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. empbiotech.com [empbiotech.com]
- 9. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]
- 10. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
principle of covalent labeling with 6-FAM SE
An In-depth Technical Guide to Covalent Labeling with 6-FAM SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein, succinimidyl ester (this compound) is a widely utilized amine-reactive fluorescent dye favored for covalently labeling a variety of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] Its popularity stems from the high fluorescence quantum yield, good water solubility, and the formation of stable covalent bonds with target molecules.[4] The succinimidyl ester (SE) moiety allows for specific conjugation to primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, forming a durable amide linkage.[2][5] This guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for the successful application of this compound in research and drug development.
Core Principle of Covalent Labeling
The fundamental principle of this compound labeling lies in a nucleophilic substitution reaction between the dye's N-hydroxysuccinimide (NHS) ester and a primary amine on the target biomolecule.[2] This reaction, typically conducted under slightly basic conditions (pH 8-9.5), results in the formation of a stable carboxamide bond and the release of N-hydroxysuccinimide as a byproduct.[4][6] The resulting conjugate is more resistant to hydrolysis compared to those formed with fluorescein isothiocyanate (FITC), a classic alternative.[1][7]
The stability of the this compound reagent itself is a critical factor for successful labeling. The NHS ester is susceptible to hydrolysis, a process that is accelerated by moisture and higher pH.[5] Therefore, proper storage and handling of the reagent are paramount to maintain its reactivity.[5]
Quantitative Data
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C25H15NO9 | [1][8] |
| Molecular Weight | 473.4 g/mol | [8][9][10] |
| Excitation Maximum (λex) | ~495 nm | [1][11] |
| Emission Maximum (λem) | ~517 nm | [8][11] |
| Recommended Storage (Solid) | -20°C, desiccated, protected from light | [5] |
| Recommended Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) in anhydrous DMSO or DMF | [5][9] |
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[6]
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)[6]
-
Purification column (e.g., size-exclusion chromatography)[12]
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Labeling Reaction:
-
Slowly add the desired amount of the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1, but should be optimized.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution (e.g., hydroxylamine) and incubate for 1 hour at room temperature.[6] This will hydrolyze any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography.[12] Equilibrate the column with a suitable buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first.[12] The smaller, unbound dye molecules will elute later.[12]
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[12]
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of 6-FAM (~494 nm, Amax).[12]
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
The dye concentration can be calculated from its absorbance at the maximum wavelength.
-
The DOL is the molar concentration of the dye divided by the molar concentration of the protein.
-
Visualizations
Chemical Reaction of this compound with a Primary Amine
Caption: Covalent labeling reaction of this compound with a primary amine.
Experimental Workflow for Protein Labeling
Caption: Workflow for covalent labeling of proteins with this compound.
Conclusion
This compound is a robust and versatile tool for the fluorescent labeling of biomolecules. Its favorable chemical and spectral properties, coupled with the stability of the resulting conjugates, make it a superior choice for a wide range of applications, from fluorescence microscopy to quantitative PCR.[14][15] By understanding the core principles of the labeling reaction and adhering to meticulous experimental protocols, researchers can achieve efficient and reproducible results, thereby advancing their studies in cellular biology and drug discovery.
References
- 1. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-FAM, SE (6-Carboxyfluorescein, succinimidyl ester) *Validated for labeling oligos* | CAS 92557-81-8 | AAT Bioquest | Biomol.com [biomol.com]
- 4. 6-FAM-SE / 6-Carboxyfluoresceinsuccinimidylester [genaxxon.com]
- 5. benchchem.com [benchchem.com]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 7. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Protein labeling protocol [abberior.rocks]
- 14. FAM dye: Properties, uses & applications [baseclick.eu]
- 15. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
Methodological & Application
Application Note: 6-FAM SE Labeling of Antibodies for Research and Drug Development
For Research Use Only.
Introduction
Fluorescent labeling of antibodies is a fundamental technique in biological research and drug development, enabling a wide range of applications from immunoassays and flow cytometry to fluorescence microscopy and high-content screening. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) is an amine-reactive fluorescent dye widely used for covalently attaching a fluorescein label to proteins, including antibodies.[1][2][3] The succinimidyl ester (SE) moiety of 6-FAM reacts efficiently with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of the antibody, to form stable amide bonds.[4] This application note provides a detailed protocol for the labeling of antibodies with this compound, including methods for purification and characterization of the conjugate.
Principle of Reaction
The labeling reaction is based on the nucleophilic attack of an unprotonated primary amine from the antibody on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of 6-FAM. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] The reaction is pH-dependent, with optimal labeling typically occurring in the pH range of 8.0-9.5, which facilitates the deprotonation of lysine's ε-amino group, making it more nucleophilic.[4][5] However, at higher pH, the hydrolysis of the NHS ester can become a significant competing reaction, reducing labeling efficiency.[4][6]
Materials and Methods
Materials
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound (6-Carboxyfluorescein, succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-9.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size-Exclusion Chromatography (e.g., desalting column) or Centrifugal Ultrafiltration Devices (e.g., Amicon® Ultra filters with an appropriate molecular weight cutoff).[7]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer
-
Chromatography system or centrifuge for purification
Experimental Protocols
Preparation of Reagents
-
Antibody Solution: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines like Tris, as they will compete with the antibody for reaction with this compound.[4]
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.[8] Protect the stock solution from light.
Antibody Labeling Reaction
-
To the antibody solution, add a calculated volume of the this compound stock solution. A 5- to 20-fold molar excess of the dye to the antibody is a good starting point, but the optimal ratio should be determined empirically.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] Alternatively, the reaction can be carried out overnight at 4°C.[4]
Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.[4]
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.[4]
Purification of the Labeled Antibody
It is crucial to remove unreacted this compound and reaction byproducts from the labeled antibody. Two common methods are size-exclusion chromatography and centrifugal ultrafiltration.
-
Method A: Size-Exclusion Chromatography (Desalting Column)
-
Equilibrate a desalting column with the desired storage buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled antibody with the storage buffer. The larger antibody conjugate will elute first, while the smaller, unreacted dye will be retained longer.
-
Collect the fractions containing the purified, labeled antibody.
-
-
Method B: Centrifugal Ultrafiltration
-
Select a centrifugal filter device with a molecular weight cutoff (MWCO) significantly smaller than the antibody (e.g., 10 kDa MWCO for IgG).
-
Add the quenched reaction mixture to the device and centrifuge according to the manufacturer's instructions.
-
Discard the filtrate containing the unreacted dye.
-
Resuspend the retentate (containing the labeled antibody) in the storage buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the free dye.
-
Characterization of the Labeled Antibody
The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and 495 nm (A495).
-
Calculate the antibody concentration and the dye concentration using the following formulas:
-
Correction Factor (CF) for A280 due to 6-FAM absorbance: CF = (Absorbance of 6-FAM at 280 nm) / (Absorbance of 6-FAM at 495 nm) (This value is typically around 0.3 for fluorescein)
-
Corrected Antibody Absorbance (A280_corr): A280_corr = A280 - (A495 * CF)
-
Antibody Concentration (M): Antibody Conc. (M) = A280_corr / (Molar extinction coefficient of antibody at 280 nm * path length in cm) (The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹)
-
Dye Concentration (M): Dye Conc. (M) = A495 / (Molar extinction coefficient of 6-FAM at 495 nm * path length in cm) (The molar extinction coefficient for 6-FAM is ~70,000 M⁻¹cm⁻¹)[5]
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Antibody Conc. (M)
-
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Full Name | 6-Carboxyfluorescein, succinimidyl ester |
| Molecular Weight | 473.39 g/mol [2][5] |
| Excitation Maximum (λex) | ~495 nm[5] |
| Emission Maximum (λem) | ~519 nm[2] |
| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[5] |
| Recommended Reaction pH | 8.0 - 9.5[5] |
| Solubility | Soluble in DMSO and DMF[5] |
| Storage Conditions | -20°C, protected from light[5] |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Low dye-to-antibody molar ratio | Increase the molar excess of this compound. |
| Hydrolyzed this compound | Use a fresh stock solution of the dye in anhydrous DMSO.[1] | |
| Suboptimal reaction pH | Ensure the reaction buffer pH is between 8.3 and 9.0. | |
| Presence of primary amines in the buffer | Use an amine-free buffer for the antibody solution. | |
| High Background Signal | Insufficient removal of unreacted dye | Increase the number of washes during purification or use a longer desalting column.[1] |
| Antibody Aggregation | Over-labeling of the antibody | Reduce the molar excess of this compound. |
| Vigorous handling | Handle the antibody solution gently during all steps.[1] |
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Chemical reaction of this compound with an antibody's primary amine.
References
Step-by-Step Guide to Labeling Peptides with 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of peptides with the amine-reactive fluorescent dye, 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE). This compound is a widely used green fluorescent probe that reacts with primary and secondary aliphatic amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[1][2] This process is essential for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in vitro binding assays.[1]
Two primary protocols are detailed below: labeling of peptides in solution and on-resin labeling during solid-phase peptide synthesis (SPPS).
Chemical and Spectroscopic Properties of this compound
This compound is typically available as a mixture of two isomers, the 5- and 6-carboxyfluorescein derivatives, which exhibit nearly identical spectral properties.[1] The succinimidyl ester (SE) moiety provides the reactivity towards amine groups.[1]
| Property | Value |
| Full Name | 6-Carboxyfluorescein, succinimidyl ester |
| Molecular Weight | ~473.39 g/mol [1] |
| Excitation Maximum (λex) | ~492-495 nm[1][2][3] |
| Emission Maximum (λem) | ~517-519 nm[1][2][3] |
| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer)[1] |
| Recommended Reaction pH | 8.0 - 9.5[1][2] |
| Solubility | Soluble in DMSO and DMF[1] |
| Storage Conditions | -20°C, protected from light[1] |
Protocol 1: Labeling of Peptides in Solution
This protocol outlines the steps for labeling a peptide with a free primary amine in an aqueous buffer.
Experimental Workflow: In-Solution Peptide Labeling
References
Application Notes and Protocols for 6-FAM SE in Real-Time PCR Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein, Succinimidyl Ester (6-FAM SE) is a widely utilized fluorescent dye for labeling oligonucleotides, particularly for applications in real-time quantitative polymerase chain reaction (qPCR).[1][2] As an amine-reactive derivative of fluorescein, this compound forms a stable covalent amide bond with primary aliphatic amines, making it an excellent choice for labeling amino-modified oligonucleotides.[2] These fluorescently labeled oligonucleotides serve as probes in various qPCR assays, including TaqMan® hydrolysis probes, Molecular Beacons, and Scorpion® primers, enabling sensitive and specific quantification of nucleic acid targets.[1]
The spectral properties of 6-FAM, with an excitation maximum around 492 nm and an emission maximum around 517 nm, are compatible with the standard filter sets of most real-time PCR instruments.[1] For effective quenching in hydrolysis probes, 6-FAM is commonly paired with a dark quencher such as Black Hole Quencher® 1 (BHQ®-1), as their spectral overlap is excellent.[1]
This document provides detailed application notes and protocols for the synthesis, purification, and quality control of 6-FAM labeled real-time PCR probes.
Chemical Properties and Handling
Proper handling and storage of this compound are crucial for successful labeling.
| Property | Value | Reference |
| Chemical Formula | C25H15NO9 | N/A |
| Molecular Weight | 473.39 g/mol | N/A |
| Excitation Maximum (λex) | ~492 nm | [1] |
| Emission Maximum (λem) | ~517 nm | [1] |
| Optimal pH for Labeling | 7.5 - 8.5 | [3][4] |
| Storage Conditions | -20°C, desiccated and protected from light | N/A |
| Solubility | Soluble in anhydrous DMSO or DMF | N/A |
Note: this compound is sensitive to moisture. It is imperative to warm the vial to room temperature before opening to prevent condensation. Solutions of this compound in anhydrous solvents should be prepared fresh for optimal reactivity.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound
This protocol outlines the steps for conjugating this compound to an oligonucleotide with a 5' or 3' primary amine modification.
Materials:
-
Amino-modified oligonucleotide (desalted or purified)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM. The exact concentration can be adjusted based on the scale of the synthesis.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to make a 10 mM solution, dissolve 4.73 mg of this compound in 1 mL of anhydrous DMSO.
-
This stock solution should be used immediately.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Amino-modified oligonucleotide solution (e.g., 10 µL of a 1 mM solution for a 10 nmol reaction)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5) to bring the final reaction volume to the desired amount (e.g., 80 µL)
-
A 10-20 fold molar excess of the this compound stock solution (e.g., 10-20 µL of a 10 mM solution for a 10 nmol reaction).
-
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight for maximum efficiency.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a solution of Tris buffer or hydroxylamine to a final concentration of 0.1 M. This step is often omitted if proceeding directly to purification.
-
Protocol 2: Purification of 6-FAM Labeled Oligonucleotide
Purification is a critical step to remove unreacted this compound and unlabeled oligonucleotides, which can interfere with qPCR assays. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-35% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (for oligonucleotide) and 495 nm (for 6-FAM) |
| Column Temperature | 50-60°C |
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with Mobile Phase A before injection.
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions corresponding to the major peak that absorbs at both 260 nm and 495 nm. This peak represents the 6-FAM labeled oligonucleotide. Unlabeled oligonucleotides will elute earlier, and free this compound will elute later.
-
Desalting and Lyophilization: Pool the collected fractions containing the purified probe. Remove the acetonitrile by vacuum centrifugation. Desalt the probe using a desalting column or by ethanol precipitation. Lyophilize the final product to a dry pellet.
Protocol 3: Quality Control and Quantification
1. Purity Assessment:
-
Analyze an aliquot of the purified probe by analytical RP-HPLC using the same conditions as in the purification step. The purity should be >95% as determined by the integration of the peak area at 260 nm.
2. Concentration Determination:
-
Resuspend the lyophilized probe in a suitable buffer (e.g., TE buffer, pH 8.0).
-
Measure the absorbance at 260 nm (A260) using a spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the probe. The extinction coefficient can be estimated by summing the extinction coefficients of the individual nucleobases and the 6-FAM dye at 260 nm.
Data Presentation
Table 1: Spectral Characteristics of 6-FAM and Common Quenchers
| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher(s) |
| 6-FAM | ~492 | ~517 | BHQ-1, TAMRA |
| BHQ-1 | N/A | N/A | N/A |
| TAMRA | ~559 | ~583 | N/A |
Table 2: Example Purification and Yield Data
| Synthesis Scale (nmol) | Purification Method | Purity (%) | Typical Yield (nmol) |
| 100 | RP-HPLC | >95 | 20 - 30 |
| 200 | RP-HPLC | >95 | 40 - 60 |
| 1000 | RP-HPLC | >95 | 200 - 300 |
Table 3: Impact of Purification on Real-Time PCR Performance (Hypothetical Data)
| Probe | Purity | Target Concentration | Average Cq Value |
| Crude 6-FAM Probe | ~50% | 10^5 copies | 24.8 |
| HPLC-Purified 6-FAM Probe | >95% | 10^5 copies | 22.5 |
| Crude 6-FAM Probe | 10^3 copies | 31.2 | |
| HPLC-Purified 6-FAM Probe | >95% | 10^3 copies | 29.0 |
Note: Cq (Quantification Cycle) values are inversely proportional to the initial amount of target nucleic acid. Lower Cq values indicate more efficient amplification. The use of unpurified probes can lead to higher Cq values and reduced assay sensitivity due to the presence of interfering substances.[5]
Mandatory Visualizations
Caption: Mechanism of a 6-FAM labeled TaqMan hydrolysis probe in real-time PCR.
References
Application Notes and Protocols for 6-FAM SE Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of cell surface proteins on live cells using 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE). This method is crucial for a variety of applications, including flow cytometry, fluorescence microscopy, and cell-based assays where the visualization and tracking of surface proteins are required.
Principle of Labeling
This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety of this compound reacts with primary amines, such as the ε-amino group of lysine residues and the N-termini of polypeptides, to form stable covalent amide bonds. When live cells are incubated with this compound under appropriate conditions, the dye will predominantly label proteins on the cell surface that have exposed primary amines. By performing the labeling at low temperatures and for a short duration, internalization of the dye is minimized, ensuring specific labeling of the cell surface proteome. It is important to use a buffer with a slightly basic pH (7.2-8.5) to facilitate the reaction, as the primary amines need to be in a non-protonated state to be reactive.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Various | N/A |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | N/A |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | N/A |
| 1 M HEPES solution, pH 8.0 | Various | N/A |
| Fetal Bovine Serum (FBS) | Various | N/A |
| Cell culture medium | Various | N/A |
| Adherent or suspension cells | N/A | N/A |
| 1.5 mL microcentrifuge tubes | Various | N/A |
| Hemocytometer or cell counter | Various | N/A |
| Centrifuge | Various | N/A |
| Incubator | Various | N/A |
| Fluorescence microscope or flow cytometer | Various | N/A |
Experimental Protocols
Preparation of Reagents
3.1.1. 10 mM this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the dye in anhydrous DMSO. For example, to prepare a 1 mM stock solution, dissolve 467.4 µg of this compound in 1 mL of DMSO.[1]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
3.1.2. Labeling Buffer (PBS, pH 8.0)
-
Prepare a fresh labeling buffer by adding 1 M HEPES solution (pH 8.0) to sterile PBS to a final concentration of 20 mM.
-
Adjust the pH to 8.0 if necessary.
-
Sterile filter the buffer before use.
3.1.3. Quenching Buffer (100 mM Glycine in PBS)
-
Dissolve glycine in PBS to a final concentration of 100 mM.
-
Sterile filter the buffer and store at 4°C.
Protocol for Labeling Suspension Cells
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS to remove any residual serum proteins.
-
Cell Counting: Count the cells and resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Dye Preparation: Immediately before use, dilute the 10 mM this compound stock solution in Labeling Buffer to the desired final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized for your specific cell type and application.
-
Labeling Reaction: Add the diluted this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 4°C or on ice, protected from light.[2] Gentle mixing during incubation can enhance labeling uniformity. Incubation at 4°C is recommended to minimize dye internalization.[2]
-
Quenching: Add an equal volume of Quenching Buffer to the cell suspension to stop the labeling reaction by consuming any unreacted this compound.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet three times with ice-cold PBS containing 1% FBS to remove any unbound dye.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for downstream analysis by flow cytometry or fluorescence microscopy.
Protocol for Labeling Adherent Cells
-
Cell Preparation: Grow adherent cells to the desired confluency on coverslips or in culture plates.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins from the culture medium.
-
Dye Preparation: Immediately before use, dilute the 10 mM this compound stock solution in Labeling Buffer to the desired final working concentration (1-10 µM is a recommended starting range).
-
Labeling Reaction: Add the diluted this compound working solution to the cells, ensuring the entire surface of the cell monolayer is covered.
-
Incubation: Incubate the cells for 15-30 minutes at 4°C, protected from light.
-
Quenching: Remove the labeling solution and add Quenching Buffer to the cells.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Washing: Gently wash the cells three times with ice-cold PBS containing 1% FBS.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy.
Data Presentation
Table 1: Recommended Starting Conditions for this compound Cell Surface Labeling
| Parameter | Recommended Range | Notes |
| Cell Density | 1-10 x 10^6 cells/mL | Optimization is recommended for each cell type. |
| This compound Concentration | 1-10 µM | Titration is crucial to determine the optimal concentration. |
| Incubation Time | 15-30 minutes | Longer times may increase internalization. |
| Incubation Temperature | 4°C or on ice | Minimizes endocytosis of the labeled proteins.[2] |
| pH of Labeling Buffer | 7.2-8.5 | Optimal for the reaction between the NHS ester and primary amines.[2] |
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the this compound cell surface protein labeling protocol.
Caption: A diagram showing the reaction of this compound with a primary amine on a cell surface protein.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Suboptimal dye concentration- Insufficient incubation time- Hydrolyzed this compound | - Titrate the this compound concentration.- Increase incubation time (while monitoring for internalization).- Prepare fresh this compound stock solution in anhydrous DMSO. |
| High background fluorescence | - Incomplete removal of unbound dye- Cell death leading to intracellular staining | - Increase the number of washing steps.- Assess cell viability before and after labeling. Use a viability dye to exclude dead cells from analysis. |
| High cell death | - Cytotoxicity of the dye at high concentrations- Harsh cell handling | - Use the lowest effective concentration of this compound.- Handle cells gently during washing and centrifugation. |
| Internalization of the dye | - Incubation temperature is too high- Incubation time is too long | - Perform the labeling reaction at 4°C or on ice.[2]- Reduce the incubation time. |
Controls and Validation
To ensure that the labeling is specific to the cell surface, the following controls are recommended:
-
Unlabeled Control: Cells that have not been treated with this compound to determine the level of autofluorescence.
-
Permeabilized Control: A parallel sample of cells can be fixed and permeabilized before labeling. A significant increase in fluorescence intensity in the permeabilized sample compared to the non-permeabilized sample indicates that the labeling is predominantly on the cell surface in the non-permeabilized cells.
-
Viability Control: Use a viability dye such as Propidium Iodide or Trypan Blue to assess cell membrane integrity after labeling. This will help to distinguish between surface labeling of live cells and intracellular labeling of dead cells.[3]
References
Application Notes and Protocols: Conjugation of 6-FAM SE to Amino-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-FAM) is one of the most commonly used fluorescent dyes for labeling oligonucleotides.[1][2][3][4] Its succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester derivative is a reactive compound that readily forms a stable amide bond with primary aliphatic amines.[5][6] This property makes 6-FAM SE an excellent choice for post-synthesis labeling of oligonucleotides that have been modified to contain an amino group. These fluorescently labeled oligonucleotides are indispensable tools in a wide array of molecular biology and diagnostic applications, including quantitative PCR (qPCR), DNA sequencing, fluorescence in situ hybridization (FISH), and genetic analysis.[1][][8][9][10]
This document provides detailed protocols for the conjugation of this compound to amino-modified oligonucleotides, purification of the resulting conjugate, and relevant quantitative data.
Core Principles
The fundamental principle behind the labeling reaction is the nucleophilic attack of the primary amine on the succinimidyl ester of 6-FAM. This reaction is most efficient at a slightly basic pH (typically 7.5-9.0), where the amino group is deprotonated and thus more nucleophilic.[6][11] The succinimidyl group is an excellent leaving group, facilitating the formation of a stable amide linkage.
Quantitative Data Summary
The following table summarizes key quantitative data for 6-FAM and the conjugation process.
| Parameter | Value | Reference(s) |
| 6-FAM Spectral Properties | ||
| Maximum Excitation Wavelength (λex) | ~492 - 495 nm | [1][3][8] |
| Maximum Emission Wavelength (λem) | ~517 - 520 nm | [1][3][8] |
| Molar Extinction Coefficient (at λmax) | ~75,000 M-1cm-1 | [12] |
| Reaction Conditions | ||
| Recommended pH | 7.5 - 9.0 | [6][13] |
| Reaction Time | 1 - 4 hours (often complete within 30 minutes) | [5][13] |
| Reaction Temperature | Room Temperature (~25°C) | [13] |
| Purification Efficiency | ||
| Crude Product Purity (Example) | ~77% | [14] |
| Post-Cartridge Purification Purity (Example) | >99% | [14][15] |
Experimental Protocols
Preparation of Reagents
It is critical to use high-quality, anhydrous solvents and amine-free buffers to prevent hydrolysis of the this compound and competition during the conjugation reaction.[6]
-
Amino-Modified Oligonucleotide:
-
Start with a purified amino-modified oligonucleotide. If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated to remove these interfering substances.[6][13]
-
To purify, dissolve approximately 100 µg of the oligonucleotide in 100 µL of nuclease-free water.[13]
-
Perform three extractions with an equal volume of chloroform to remove impurities.[13]
-
Precipitate the oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.[6][13]
-
Incubate at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[13]
-
Carefully decant the supernatant, wash the pellet with cold 70% ethanol, and briefly air-dry.[13]
-
Resuspend the oligonucleotide pellet in the conjugation buffer.
-
-
Conjugation Buffer: A 0.05-0.1 M sodium bicarbonate or sodium borate buffer with a pH of 8.5 is recommended.[13] Avoid buffers containing primary amines like Tris.[6][13]
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of 1-10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11][13] This solution should be prepared fresh before each use as NHS esters are susceptible to hydrolysis.
-
Conjugation Reaction
-
Dissolve the purified amino-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.
-
Add the this compound stock solution to the oligonucleotide solution. A molar excess of the dye (typically 10-20 fold) is recommended to drive the reaction to completion.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark to prevent photobleaching of the fluorophore. The reaction is often substantially complete in a shorter time frame.[13]
Purification of the 6-FAM Labeled Oligonucleotide
Purification is necessary to remove unconjugated 6-FAM and unlabeled oligonucleotides.
Method A: Ethanol Precipitation (Basic Cleanup)
-
Following the conjugation reaction, precipitate the oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 2.5-3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes to pellet the labeled oligonucleotide.
-
Carefully remove the supernatant which contains the bulk of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol.
-
Briefly air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water). Note: This method will remove most, but not all, of the free dye.
Method B: Reverse-Phase Cartridge Purification (e.g., Glen-Pak™)
This method is highly effective for purifying oligonucleotides with a 5'-hydrophobic group like a dimethoxytrityl (DMT) group, but can also be adapted for labeled oligonucleotides.[14]
-
Prepare the reverse-phase cartridge according to the manufacturer's instructions.
-
Dilute the conjugation reaction mixture with an appropriate loading buffer (e.g., a high salt solution).[14]
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge to remove salts and unlabeled failures. This may involve washes with a salt solution and a low percentage of organic solvent.[14]
-
Elute the purified, labeled oligonucleotide using a higher concentration of organic solvent, such as 50% acetonitrile in water.[14]
-
Dry the eluted sample using a vacuum concentrator.
Method C: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a high-resolution method for obtaining highly pure labeled oligonucleotides.[13][16]
-
Use a C18 reverse-phase column.
-
The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Elute the product using a linear gradient of increasing organic solvent concentration.[13]
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM).
-
Collect the fractions corresponding to the dual-absorbance peak of the correctly labeled oligonucleotide.
-
Desalt and dry the purified product.
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to amino-modified oligonucleotides.
Applications of 6-FAM Labeled Oligonucleotides
Oligonucleotides labeled with 6-FAM are utilized in a variety of applications:
-
Real-Time PCR (qPCR): As reporter probes (e.g., TaqMan probes), where the fluorescence of 6-FAM is quenched until the probe is degraded during PCR.[1][8]
-
DNA Sequencing: As fluorescently labeled primers for Sanger sequencing.[1][6]
-
Fluorescence In Situ Hybridization (FISH): As probes to detect specific DNA or RNA sequences in cells and tissues.
-
Fragment Analysis: For applications like Amplified Fragment Length Polymorphism (AFLP) or microsatellite analysis.[1]
-
Molecular Beacons: As probes that fluoresce upon hybridization to their target sequence.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Hydrolyzed this compound- Presence of primary amines in the oligo solution (e.g., Tris buffer)- Incorrect pH of the conjugation buffer- Insufficient molar excess of dye | - Prepare this compound solution fresh.- Purify the oligonucleotide before labeling.- Verify the pH of the conjugation buffer is between 7.5-9.0.- Increase the molar excess of this compound. |
| High Background Fluorescence after Purification | - Incomplete removal of free this compound | - Repeat the purification step (e.g., ethanol precipitation) or use a more stringent method like HPLC. |
| Degradation of Oligonucleotide | - Nuclease contamination | - Use nuclease-free water, buffers, and tubes throughout the process. |
References
- 1. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 2. biomers.net | Modifications : Fam (6-Isomer) - biomers.net Oligonucleotides [biomers.net]
- 3. idtdna.com [idtdna.com]
- 4. 6-FAM Fluorescent Dye for Oligonucleotides - Generi Biotech [generi-biotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 9. kilobaser.com [kilobaser.com]
- 10. journalcjast.com [journalcjast.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Calculating Dye-to-Protein Ratio in 6-FAM SE Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in various assays. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE), is a widely used amine-reactive fluorescent dye that covalently attaches to primary amines, such as the N-terminus and the side chain of lysine residues, on a protein.[1][2] An essential quality control step after the labeling reaction is the determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[1]
The DOL is critical as it influences the fluorescence signal intensity and can potentially affect the protein's biological activity.[3] Over-labeling may lead to fluorescence quenching and altered protein function, whereas under-labeling can result in a poor signal-to-noise ratio.[1][3] These application notes provide a detailed protocol for labeling a protein with this compound, purifying the conjugate, and accurately calculating the DOL using spectrophotometric methods.
Principle of this compound Labeling and DOL Calculation
The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the succinimidyl ester group of this compound, forming a stable amide bond.[1] This reaction is most efficient at a slightly alkaline pH (8.0-9.5) where the primary amines are deprotonated and thus more nucleophilic.[1]
The DOL is determined using the Beer-Lambert law, which correlates absorbance with concentration.[4] By measuring the absorbance of the purified labeled protein at two key wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of 6-FAM (approximately 494 nm)—the concentrations of both the protein and the dye can be calculated.[1][5] A correction factor is applied to the absorbance at 280 nm to account for the dye's contribution at this wavelength, ensuring an accurate protein concentration measurement.[4][6]
Materials and Equipment
Reagents
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
This compound (6-Carboxyfluorescein, succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification/Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification resin (e.g., size-exclusion chromatography resin like Sephadex G-25)[7]
Equipment
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Chromatography column
-
Pipettes
-
Microcentrifuge tubes
-
Vortex mixer
-
Rotator or shaker
Experimental Protocols
Part 1: Protein Labeling with this compound
-
Protein Preparation : Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), it must be exchanged with a suitable labeling buffer.
-
Preparation of this compound Stock Solution : Immediately before use, dissolve this compound powder in anhydrous DMSO to a concentration of 1-5 mM.[8] For example, to make a 1 mM stock solution, dissolve 0.473 mg of this compound (MW: 473.39 g/mol ) in 1 mL of DMSO.[8][9]
-
Labeling Reaction :
-
Adjust the pH of the protein solution to 8.3-9.0 using the labeling buffer.
-
Add the this compound stock solution to the protein solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point, but this may need to be optimized.[1]
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Part 2: Purification of the Labeled Protein
It is crucial to remove all non-conjugated dye to ensure an accurate DOL determination.[1][6] Size-exclusion chromatography is a common and effective method.[7]
-
Column Preparation : Equilibrate a size-exclusion desalting column (e.g., Sephadex G-25) with 3-5 column volumes of the elution buffer.[7]
-
Sample Application : Carefully apply the labeling reaction mixture to the top of the equilibrated column.[7]
-
Elution : Begin eluting with the elution buffer. The larger, labeled protein will elute first, while the smaller, unbound this compound will be retained longer and elute later.[7]
-
Fraction Collection : Collect fractions and visually identify the fractions containing the yellow-green labeled protein. The unbound dye will appear as a distinct, slower-moving yellow-green band.
Part 3: Calculation of the Dye-to-Protein Ratio (DOL)
-
Absorbance Measurement :
-
Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of 6-FAM, which is approximately 494 nm (A_max).[1]
-
If the absorbance readings are above 2.0, dilute the sample with the elution buffer and re-measure. Record the dilution factor for the calculations.[3]
-
-
DOL Calculation : Use the following equations to determine the DOL:
-
Molar Concentration of Dye (M_dye) : M_dye = A_max / (ε_dye * path length)
-
Corrected Absorbance of Protein (A_prot) : A_prot = A₂₈₀ - (A_max * CF₂₈₀)
-
Molar Concentration of Protein (M_prot) : M_prot = A_prot / (ε_prot * path length)
-
Where ε_prot is the molar extinction coefficient of your specific protein at 280 nm. This can be calculated from the protein's amino acid sequence.
-
-
Degree of Labeling (DOL) : DOL = M_dye / M_prot
-
Data Presentation
| Parameter | Symbol | Value | Units |
| Molecular Weight of this compound | MW_dye | 473.39[9] | g/mol |
| Maximum Absorbance of 6-FAM | A_max | ~494[1] | nm |
| Molar Extinction Coefficient of 6-FAM at A_max | ε_dye | 83,000[9][10] | M⁻¹cm⁻¹ |
| Correction Factor of 6-FAM at 280 nm | CF₂₈₀ | 0.178[9][10] | - |
| Measured Absorbance at A_max | A_max | User Measured | - |
| Measured Absorbance at 280 nm | A₂₈₀ | User Measured | - |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot | Protein Specific | M⁻¹cm⁻¹ |
| Dilution Factor | DF | If applicable | - |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient labeling reaction. | - Ensure the pH of the labeling buffer is between 8.0 and 9.5. - Confirm the absence of amine-containing buffers. - Increase the molar ratio of dye to protein.[1] |
| High DOL | Excessive amount of dye used. | - Reduce the molar ratio of dye to protein in the labeling reaction.[1] |
| Inaccurate Results | Presence of unconjugated dye. | - Ensure thorough purification of the labeled protein to remove all free dye.[6] |
Visualizations
Caption: Experimental workflow for this compound protein labeling and DOL calculation.
Caption: Chemical reaction of this compound with a protein's primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-FAM [6-Carboxyfluorescein] [anaspec.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]
- 10. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
Purifying 6-FAM Labeled Proteins and Peptides: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins and peptides with 6-carboxyfluorescein, succinimidyl ester (6-FAM SE) is a widely used technique for fluorescently tagging biomolecules. This allows for their visualization and tracking in various biological assays. A critical step following the labeling reaction is the purification of the labeled conjugate from unreacted, or "free," this compound dye and any unlabeled biomolecules. Incomplete purification can lead to high background fluorescence, inaccurate quantification of labeling efficiency, and potentially misleading experimental results.
This document provides detailed application notes and protocols for the purification of this compound labeled proteins and peptides, tailored for researchers, scientists, and professionals in drug development.
Principles of this compound Labeling
This compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety reacts efficiently with primary amines, such as the N-terminus of a peptide or the ε-amino group of lysine residues on a protein, to form a stable amide bond.[1][2] This reaction is typically carried out in a buffer with a slightly basic pH (8.0-9.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[3]
Pre-Purification: The Labeling Reaction
A successful purification begins with an optimized labeling reaction. Controlling the molar ratio of this compound to the protein or peptide is crucial. A 5- to 10-fold molar excess of the dye is often recommended for labeling peptides in solution, though the optimal ratio may need to be determined empirically.[3] For proteins, a molar ratio of dye to protein of about 10 is a common starting point.[4]
Purification Methodologies
The choice of purification method depends on several factors, including the size and properties of the biomolecule, the sample volume, and the desired final purity. The most common methods for purifying 6-FAM labeled proteins and peptides are size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and dialysis.
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[5][6] The chromatography column is packed with a porous resin. Larger molecules (the labeled protein/peptide) are excluded from the pores and travel through the column more quickly, eluting first.[7] Smaller molecules (the free this compound dye) enter the pores of the resin, taking a longer path and eluting later.[5][7] This method is gentle and helps to preserve the biological activity of the protein.[5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution separation technique that separates molecules based on their hydrophobicity.[8][9] It is the standard method for purifying labeled peptides.[3][10] A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) in water, both typically containing 0.1% trifluoroacetic acid (TFA).[3][10] The labeled peptide, being more hydrophobic than the unlabeled peptide, will elute at a higher concentration of the organic solvent. Elution is monitored at two wavelengths: around 220 nm for the peptide backbone and 495 nm for the FAM dye.[3] The fractions containing the peak that absorbs at both wavelengths correspond to the purified labeled peptide.[3]
Dialysis
Dialysis is a technique that separates molecules based on size by using a semi-permeable membrane.[5][11] The labeled protein solution is placed in a dialysis bag or cassette made of a membrane with a specific molecular weight cutoff (MWCO) that is significantly smaller than the labeled protein.[11] This bag is then placed in a large volume of buffer. The smaller, unbound this compound molecules diffuse across the membrane into the buffer, while the larger, labeled protein is retained.[11] This method is simple but can be time-consuming.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the purification of 6-FAM labeled proteins and peptides. It is important to note that these values can vary depending on the specific protein or peptide, the labeling conditions, and the exact purification protocol used.
| Purification Method | Typical Sample Type | Typical Recovery | Purity | Key Advantage | Key Disadvantage |
| Size-Exclusion Chromatography (SEC) | Proteins, Large Peptides | > 90% | High | Gentle, preserves bioactivity[5] | Can be time-consuming for large sample volumes |
| Reverse-Phase HPLC (RP-HPLC) | Peptides, Small Proteins | Variable (can be > 80%) | Very High | High resolution, separates labeled from unlabeled[8][12] | Can denature some proteins |
| Dialysis | Proteins | > 90% | Good | Simple, gentle[11] | Slow, requires large buffer volumes[11] |
Experimental Protocols
Protocol 1: Purification of 6-FAM Labeled Protein by Size-Exclusion Chromatography (SEC)
Materials:
-
This compound labeled protein solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)[5]
-
Equilibration and Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[7]
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the Equilibration/Elution Buffer.[5]
-
Sample Loading: Carefully load the this compound labeled protein solution onto the top of the column bed. The sample volume should typically not exceed 10-15% of the total column volume.[5]
-
Elution: Begin the elution with the Elution Buffer.
-
Fraction Collection: Start collecting fractions immediately after the sample has entered the column bed. The labeled protein will elute first, appearing as a colored band. The smaller, yellow-green free this compound dye will elute later.[5]
-
Analysis: Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~494 nm (for 6-FAM). Pool the fractions containing the labeled protein.
Protocol 2: Purification of 6-FAM Labeled Peptide by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude 6-FAM labeled peptide solution
-
RP-HPLC system with a C18 column[3]
-
Solvent A: 0.1% TFA in water[10]
-
Solvent B: 0.1% TFA in acetonitrile[10]
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Sample Injection: Inject the crude labeled peptide solution onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 60% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at both ~220 nm and ~495 nm.[3]
-
Fraction Collection: Collect the fractions corresponding to the peak that shows absorbance at both wavelengths. This peak represents the purified 6-FAM labeled peptide.[3]
-
Verification: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.
Post-Purification Analysis: Determining the Degree of Labeling (DOL)
After purification, it is essential to determine the degree of labeling (DOL), which is the molar ratio of the dye to the protein.[5] This can be calculated using spectrophotometry by measuring the absorbance of the purified solution at 280 nm (for the protein) and at the absorbance maximum for 6-FAM (~494 nm).[5]
The protein concentration is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / εₚᵣₒₜₑᵢₙ
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
Aₘₐₓ is the absorbance at ~494 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is approximately 0.3).[5]
-
εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.
The dye concentration is calculated as: Dye Concentration (M) = Aₘₐₓ / εₐₘ
Where:
-
εₐₘ is the molar extinction coefficient of 6-FAM at ~494 nm (approximately 70,000 M⁻¹cm⁻¹ at pH > 8).[3][5]
The DOL is then calculated as: DOL = Dye Concentration / Protein Concentration
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this document.
Caption: General workflow for labeling and purification.
Caption: Size-Exclusion Chromatography (SEC) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. hplc.eu [hplc.eu]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-FAM SE in Flow Cytometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein succinimidyl ester (6-FAM SE) is a widely utilized amine-reactive fluorescent dye essential for long-term cell tracking and the analysis of cell proliferation.[1] Its succinimidyl ester group covalently binds to intracellular proteins, resulting in stable and uniform fluorescent labeling.[1] This characteristic is particularly advantageous for monitoring cell division, as the dye is equally distributed among daughter cells, leading to a sequential halving of fluorescence intensity with each generation.[1] This attribute allows for the quantitative assessment of cell proliferation using flow cytometry.[1] Furthermore, its bright green fluorescence makes it an excellent tool for visualizing and tracking cell migration.[1] When used in conjunction with a viability dye such as Propidium Iodide (PI), this compound enables the simultaneous assessment of cell viability and proliferative status.[1]
Chemical Properties and Specifications
This compound is the amine-reactive form of the single isomer 6-carboxyfluorescein.[2] The succinimidyl ester reacts readily with primary and secondary amines under mild conditions to form a stable amide bond.[2][3] This covalent linkage ensures the dye is well-retained within cells and is not transferred to adjacent cells.[1]
| Property | Value | Reference |
| Full Name | 6-Carboxyfluorescein, succinimidyl ester | [2] |
| Molecular Formula | C25H15NO9 | [4] |
| Molecular Weight | 473.4 g/mol | [2][4] |
| Excitation Wavelength (Ex) | ~495 nm | [2][4][5] |
| Emission Wavelength (Em) | ~517-519 nm | [2][4][5] |
| Appearance | Yellow-orange solid | [2] |
| Solubility | DMF or DMSO | [2][4] |
Mechanism of Action
This compound is a cell-permeable compound that passively diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the succinimidyl ester group, converting the molecule into a highly fluorescent and amine-reactive form. This activated dye then covalently binds to primary amines on intracellular proteins, forming stable amide bonds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is critical to prevent hydrolysis of the reactive succinimidyl ester.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | This compound is moisture-sensitive; anhydrous solvent prevents degradation.[6] |
| Stock Solution Concentration | 1-10 mM | A common stock concentration is 5 mM.[6] |
| Stock Solution Storage | -20°C or -80°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.[3][6] | Minimizes thermal degradation and hydrolysis.[3] |
| Working Solution Buffer | Sterile, serum-free PBS or other suitable buffer. | Serum proteins contain amines that will react with and quench the dye.[6] |
Stock Solution (5 mM) Preparation Example: To prepare a 5 mM stock solution of this compound (MW: 473.4 g/mol ), dissolve 1 mg of the dye in 422 µL of anhydrous DMSO.[6]
Protocol 2: Staining Suspension Cells for Flow Cytometry
This protocol provides a general guideline for labeling suspension cells. Optimization for specific cell types and experimental conditions is recommended.[6]
Materials:
-
Cells of interest in a single-cell suspension
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Pre-warmed (37°C) sterile, serum-free PBS
-
Cold complete cell culture medium (containing ≥10% serum)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm excitation laser
Procedure:
-
Cell Preparation:
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free PBS to the desired final concentration (typically 0.5-10 µM). The optimal concentration should be determined empirically for each cell type.[6]
-
Add the this compound working solution to the cell suspension and mix immediately.[6]
-
Incubate for 10-20 minutes at 37°C, protected from light.[6]
-
-
Stopping the Reaction and Washing:
-
Analysis:
Protocol 3: Combined Cell Viability and Proliferation Assay
This protocol allows for the simultaneous assessment of cell viability and proliferation using this compound and Propidium Iodide (PI).
Materials:
-
This compound labeled cells (from Protocol 2)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)
-
Flow cytometer with at least two fluorescence channels
-
Flow cytometry tubes
Procedure:
-
Cell Treatment:
-
Culture the this compound labeled cells with the desired experimental treatment (e.g., a cytotoxic drug) for the appropriate duration. Include positive (e.g., heat-killed cells) and negative (untreated cells) controls.[1]
-
-
Cell Harvesting and Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.[1]
-
Excite this compound with a 488 nm laser and detect its emission in the green channel.[1]
-
Excite PI with the 488 nm laser and detect its emission in the red channel (typically >600 nm).[1]
-
Create a dot plot of this compound fluorescence versus PI fluorescence. Live cells will be this compound positive and PI negative, while dead cells will be both this compound positive and PI positive.[1]
-
Data Presentation
The progressive halving of this compound fluorescence with each cell division allows for the identification of distinct cell generations. The following table provides representative data on the decrease in mean fluorescence intensity (MFI) with each successive generation.
| Cell Generation | Theoretical Fluorescence Intensity | Representative MFI (Arbitrary Units) |
| 0 (Undivided) | 1 | 10,000 |
| 1 | 1/2 | 5,000 |
| 2 | 1/4 | 2,500 |
| 3 | 1/8 | 1,250 |
| 4 | 1/16 | 625 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Staining Intensity | Low dye concentration | Titrate the dye to a higher concentration.[8] |
| Hydrolyzed this compound | Use a fresh stock solution of the dye in anhydrous DMSO.[8] | |
| High Background | Insufficient washing | Increase the number and duration of wash steps after labeling.[8] |
| High dye concentration | Reduce the concentration of this compound used for labeling.[8] | |
| Cell Clumping | Vigorous handling | Handle cells gently during washing and resuspension steps.[8] |
Storage and Stability
Proper storage is crucial for maintaining the reactivity of this compound. The NHS ester is highly sensitive to moisture.[3]
| Form | Storage Temperature | Duration | Conditions |
| Solid Powder | -20°C | Long-term | Dry, desiccating conditions, protected from light.[3] |
| Stock Solution (in anhydrous DMSO) | -20°C | Up to 1 month | Protected from light.[3] |
| -80°C | Up to 6 months | Protected from light.[3] |
The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester, which results in the non-reactive 6-carboxyfluorescein.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 5. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Flow Cytometry and Cell Sorting Facility | Ottawa Hospital Research Institute [ohri.ca]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-FAM SE Labeled Primers in DNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye in molecular biology, particularly for labeling oligonucleotides used in DNA sequencing and fragment analysis.[1] Its succinimidyl ester (SE) derivative, 6-FAM SE, is an amine-reactive compound that readily forms stable covalent bonds with primary aliphatic amines, making it an excellent choice for labeling amino-modified DNA primers.[2] This document provides detailed application notes and protocols for the use of this compound labeled primers in DNA sequencing, including Sanger sequencing and fragment analysis.
6-FAM exhibits a bright green fluorescence with an excitation maximum at approximately 495 nm and an emission maximum at around 517 nm.[1] This makes it compatible with common excitation sources like argon-ion lasers used in many DNA sequencing instruments.
Key Applications
6-FAM labeled primers are versatile tools with several key applications in genetic analysis:
-
Sanger DNA Sequencing: While modern Sanger sequencing often employs dye-labeled terminators (e.g., BigDye™), primer labeling is a valid and established method.
-
Fragment Analysis: This is a major application for 6-FAM labeled primers, used in techniques such as microsatellite analysis, amplified fragment length polymorphism (AFLP), and single nucleotide polymorphism (SNP) genotyping.[3][4][5][6]
-
Real-Time PCR (qPCR): 6-FAM is a common reporter dye in qPCR probes, often used in conjunction with a quencher.[1]
Quantitative Data and Dye Characteristics
While direct quantitative comparisons of signal intensity and photostability across different studies can be challenging due to varying experimental conditions, the following table summarizes the key spectral properties of 6-FAM and other commonly used dyes in DNA sequencing and fragment analysis.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color Channel | Relative Brightness (Qualitative) |
| 6-FAM | ~495 | ~517 | Blue/Green | High |
| VIC | ~538 | ~554 | Green/Yellow | High |
| NED | Proprietary | Proprietary | Yellow/Orange | Medium |
| PET | Proprietary | Proprietary | Red | Medium |
| HEX | ~535 | ~556 | Green/Yellow | High |
Note: The relative brightness is a generalization from various sources. Actual performance can depend on the specific instrument, buffer conditions, and sequence context.[7] The fluorescence intensity of FAM can be influenced by the adjacent nucleotide sequence, with guanine having a quenching effect.[8][9]
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Primers with this compound
This protocol describes the covalent attachment of this compound to an oligonucleotide with a 5' or 3' primary amine modification.
Materials:
-
Amino-modified oligonucleotide (desalted or HPLC-purified)
-
This compound (succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration cartridges)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mM.
-
Labeling Reaction:
-
To the oligonucleotide solution, add a 5- to 10-fold molar excess of the this compound stock solution.
-
Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark. Overnight incubation is also possible but may not significantly increase the labeling efficiency.[2]
-
-
Purification of Labeled Primer:
-
Purify the 6-FAM labeled primer from unreacted dye and unlabeled oligonucleotides. Reverse-phase HPLC is a highly effective method for this purification. Gel filtration cartridges can also be used for desalting and removing the majority of the free dye.
-
Protocol 2: Sanger Sequencing using BigDye™ Terminator v3.1 Cycle Sequencing Kit
This protocol is for automated Sanger sequencing using dye-labeled terminators, a common alternative to using labeled primers. The principles of fragment separation and detection are the same.
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer (unlabeled)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
125 mM EDTA
-
Hi-Di™ Formamide
Procedure:
-
Cycle Sequencing Reaction Setup (20 µL reaction):
-
BigDye™ Terminator v3.1 Ready Reaction Mix: 2 µL
-
5X Sequencing Buffer: 2 µL
-
Primer (3.2 µM): 1 µL
-
Template DNA (see table below for recommended amounts): x µL
-
Nuclease-free water: to a final volume of 20 µL
-
| Template Type | Concentration | Amount per Reaction |
| Purified PCR Product (100-200 bp) | 1-3 ng/µL | 1-3 ng |
| Purified PCR Product (200-500 bp) | 3-10 ng/µL | 3-10 ng |
| Purified PCR Product (500-1000 bp) | 5-20 ng/µL | 5-20 ng |
| Single-stranded DNA | 25-50 ng/µL | 25-50 ng |
| Double-stranded DNA (plasmid) | 50-100 ng/µL | 150-300 ng |
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
-
Purification of Sequencing Products (Ethanol/EDTA Precipitation):
-
To each sequencing reaction, add 5 µL of 125 mM EDTA.
-
Add 60 µL of 100% ethanol and mix thoroughly.
-
Incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 20-30 minutes.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 250 µL of 70% ethanol.
-
Centrifuge for 10 minutes.
-
Carefully aspirate the supernatant and air dry the pellet for 10-15 minutes.
-
-
Sample Preparation for Capillary Electrophoresis:
-
Resuspend the dried pellet in 10-12 µL of Hi-Di™ Formamide.
-
Denature the samples at 95°C for 5 minutes, then immediately place on ice for 5 minutes.
-
The samples are now ready for injection into an automated capillary electrophoresis DNA sequencer.
-
Protocol 3: Fragment Analysis using 6-FAM Labeled Primers
Materials:
-
6-FAM labeled forward or reverse primer
-
Unlabeled corresponding primer
-
DNA template
-
PCR master mix
-
Hi-Di™ Formamide
-
Size Standard (e.g., GeneScan™ 600 LIZ™ or GeneScan™ 500 ROX™)
Procedure:
-
PCR Amplification:
-
Set up a standard PCR reaction using the 6-FAM labeled primer and its unlabeled counterpart. Optimize the PCR conditions (annealing temperature, extension time, cycle number) for your specific target.
-
-
Preparation for Capillary Electrophoresis:
-
Dilute the PCR product 1:10 to 1:50 in nuclease-free water. The optimal dilution needs to be determined empirically.
-
In a 96-well plate, prepare the following mixture for each sample:
-
Hi-Di™ Formamide: 9.0 µL
-
Size Standard: 0.5 µL
-
Diluted PCR product: 1.0 µL
-
-
-
Denaturation and Electrophoresis:
-
Seal the plate, vortex briefly, and centrifuge.
-
Denature the samples at 95°C for 5 minutes, then immediately place on ice for 5 minutes.
-
Load the plate onto an automated capillary electrophoresis instrument and perform the fragment analysis run according to the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the resulting .fsa files using fragment analysis software (e.g., GeneMapper™, Peak Scanner™). The software will use the size standard to accurately determine the size of the 6-FAM labeled fragments.[7]
-
Mandatory Visualizations
Caption: Chemical reaction pathway for labeling an amino-modified primer with this compound.
Caption: Experimental workflow for fragment analysis using 6-FAM labeled primers.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Insufficient template DNA. | Quantify and use the recommended amount of template. |
| Poor primer design or degradation. | Design new primers; check primer integrity on a gel. | |
| Inefficient labeling reaction. | Optimize the labeling protocol; check the quality of this compound. | |
| PCR inhibition. | Purify the DNA template to remove inhibitors. | |
| Noisy Data / High Background | Too much template DNA. | Reduce the amount of template in the reaction. |
| Primer-dimers. | Optimize PCR conditions; design new primers. | |
| Incomplete removal of unincorporated dye. | Ensure efficient purification of the labeled primer/sequencing products. | |
| Multiple Peaks (Fragment Analysis) | Non-specific PCR amplification. | Optimize PCR for a single product; gel purify the target band. |
| Multiple priming sites. | Redesign primers to be specific to a single locus. | |
| Peak Intensity Imbalance (Multiplex) | Different amplification efficiencies. | Adjust primer concentrations for weaker loci. |
| Different dye brightness. | Use more PCR product for dimmer dyes (e.g., PET, NED) compared to brighter dyes (e.g., 6-FAM, VIC).[7] |
For more detailed troubleshooting, it is recommended to consult the user guides for your specific DNA sequencing instrument and reagents.[10][11][12][13][14]
References
- 1. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. DNA Fragment Analysis - SEQALIS [seqalis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DNA Fragment Analysis [dartmouth.edu]
- 6. dnaseq.ucdavis.edu [dnaseq.ucdavis.edu]
- 7. griffith.edu.au [griffith.edu.au]
- 8. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
- 9. 6-Carboxyfluorescein And Structurally-Similar Molecules Inhibit DNA Binding And Repair By O6-Alkylguanine DNA Alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. base4.co.uk [base4.co.uk]
- 11. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 12. researchgate.net [researchgate.net]
- 13. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 14. Why did my sequence fail? | Yale Research [research.yale.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-FAM Labeled Molecules
This guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting and protocols for the removal of unconjugated 6-Carboxyfluorescein, Succinimidyl Ester (6-FAM SE) dye from labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?
A1: The removal of unconjugated dye is a critical step for several reasons. Excess, free this compound can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio in downstream applications such as fluorescence microscopy, flow cytometry, and microarrays. This interference can result in inaccurate quantification, false positives, and misinterpretation of experimental results. Furthermore, for accurate determination of the degree of labeling (DOL), all non-reacted dye must be removed.
Q2: What are the most common methods for removing free this compound dye?
A2: The most prevalent and effective techniques for purifying 6-FAM labeled biomolecules (e.g., oligonucleotides, proteins, antibodies) include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), reverse-phase cartridge purification, size-exclusion chromatography (SEC), ethanol precipitation, and dialysis/ultrafiltration. A less common but effective alternative for oligonucleotides is n-butanol phase extraction.
Q3: How do I choose the best purification method for my experiment?
A3: The optimal method depends on several factors: the type and size of the molecule you have labeled (e.g., oligonucleotide vs. protein), the required level of purity, the scale of your reaction, and the equipment available in your lab. For the highest purity, especially for oligonucleotides, RP-HPLC is recommended. For rapid purification of DMT-on oligonucleotides, reverse-phase cartridges are a good choice. Size-exclusion chromatography is a versatile and gentle method suitable for a wide range of biomolecules, particularly proteins.[1] Ethanol precipitation is a simple method for concentrating nucleic acids, but may be less efficient at completely removing free dye. Dialysis is a gentle but time-consuming method ideal for large proteins and antibodies. The workflow diagram below can help guide your decision.
Q4: I see a high background in my fluorescence imaging even after purification. What could be the issue?
A4: High background fluorescence after purification can stem from several sources. It's possible that the purification was incomplete, and residual free dye remains. Consider re-purifying your sample or using a more stringent method (e.g., switching from ethanol precipitation to HPLC). Another possibility is non-specific binding of your labeled molecule to the substrate or other cellular components. Ensure your blocking and washing steps in your experimental protocol are optimized. Finally, the degree of labeling (DOL) might be too high, leading to aggregation and non-specific interactions.
Q5: My recovery of the labeled molecule is very low after purification. How can I improve it?
A5: Low recovery can be a challenge with any purification method. For chromatography-based methods (HPLC, cartridges, SEC), ensure that your column is properly equilibrated and that you are using the correct buffers. For precipitation methods, ensure that the pellet is not lost during aspiration of the supernatant; using a carrier like linear acrylamide can help visualize the pellet for nucleic acids. With dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate for your molecule to prevent its loss. For all methods, minimizing the number of steps and transfers can help reduce sample loss.
Comparison of Purification Methods
The following table provides a summary of common methods used to remove unconjugated this compound dye, allowing for easy comparison of their key features.
| Method | Principle | Typical Purity | Typical Recovery | Time | Throughput | Best Suited For |
| RP-HPLC | Hydrophobicity | >95% | 40-70% | ~1-2 hours | Low | High-purity oligonucleotides, analytical separation |
| RP Cartridge | Hydrophobicity | 65-99% | High | <30 minutes | High | Rapid purification of DMT-on oligonucleotides |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Good | High (>90%) | <1 hour | Medium | Proteins, antibodies, and other large biomolecules |
| Ethanol Precipitation | Solubility | Moderate | Variable | ~1-2 hours (plus incubation) | High | Concentrating and desalting nucleic acids |
| Dialysis/Ultrafiltration | Molecular Size | Good | High (>90%) | 12-48 hours | Low | Large proteins and antibodies, gentle buffer exchange |
| n-Butanol Phase Extraction | Differential Solubility | Good | High | <30 minutes | High | Rapid purification of labeled oligonucleotides |
Decision Workflow for Purification Method Selection
The following diagram illustrates a logical workflow to help you select the most appropriate method for removing unconjugated this compound dye based on your specific experimental requirements.
Caption: Workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for achieving high-purity 6-FAM labeled oligonucleotides.
Materials:
-
RP-HPLC system with a UV detector
-
C18 reverse-phase column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Lyophilizer (SpeedVac)
Procedure:
-
Resuspend the crude labeled oligonucleotide in Buffer A.
-
Equilibrate the C18 column with a low percentage of Buffer B in Buffer A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30 minutes. The 6-FAM labeled oligonucleotide will be more hydrophobic and thus elute later than unlabeled oligonucleotides.
-
Monitor the elution at 260 nm (for the oligonucleotide) and 495 nm (for 6-FAM).
-
Collect the fractions corresponding to the desired peak.
-
Combine the collected fractions and evaporate the solvent using a lyophilizer.
-
Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer).
Protocol 2: Size-Exclusion Chromatography (SEC) / Desalting Column
This protocol is well-suited for purifying 6-FAM labeled proteins and antibodies.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25)
-
Collection tubes
-
Equilibration/elution buffer (e.g., PBS)
-
Centrifuge (for spin columns)
Procedure:
-
Equilibrate the desalting column by passing 3-5 column volumes of the desired buffer through it.
-
If using a spin column, centrifuge to remove the storage buffer, then the equilibration buffer.
-
Carefully load the sample onto the center of the column bed. The sample volume should not exceed the manufacturer's recommendation (typically ~10% of the column bed volume for gravity columns).
-
For gravity columns, allow the sample to enter the column bed completely. Then, add the elution buffer and begin collecting fractions. The labeled protein will elute in the void volume (first colored fractions), while the smaller unconjugated dye will be retained in the column and elute later.
-
For spin columns, after loading the sample, place the column in a collection tube and centrifuge according to the manufacturer's instructions. The eluate will contain the purified labeled protein.
-
Assess the purity by measuring the absorbance at 280 nm (protein) and 495 nm (6-FAM).
Protocol 3: Ethanol Precipitation of Oligonucleotides
This is a common method for concentrating and partially purifying oligonucleotides.
Materials:
-
3 M Sodium acetate, pH 5.2
-
Ice-cold 100% ethanol
-
70% ethanol
-
Microcentrifuge
Procedure:
-
To your oligonucleotide solution, add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour (or overnight for better recovery).
-
Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant without disturbing the pellet.
-
Gently wash the pellet with 500 µL of 70% ethanol. This step helps to remove residual salts and some of the co-precipitated dye.
-
Centrifuge again at >12,000 x g for 15 minutes at 4°C.
-
Carefully decant the 70% ethanol and air-dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.
-
Resuspend the purified oligonucleotide pellet in a suitable buffer.
Protocol 4: Dialysis
This gentle method is suitable for purifying larger proteins and antibodies, and for buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.
-
Dialysis buffer (at least 200-500 times the sample volume).
-
Stir plate and stir bar.
-
Cold room or refrigerator (4°C).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or boiling).
-
Load the sample into the dialysis tubing or cassette, leaving some space for potential volume increase.
-
Securely close the tubing or cassette with clamps.
-
Immerse the sealed sample in a large volume of cold dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.[2]
-
Dialyze for 2-4 hours, then change the buffer. Repeat the buffer change at least two more times. An overnight dialysis for the final change is common.[2]
-
After the final buffer change, remove the sample from the tubing or cassette.
Protocol 5: n-Butanol Phase Extraction for Oligonucleotides
This is a rapid and efficient method for removing hydrophobic dyes from hydrophilic oligonucleotides.
Materials:
-
n-Butanol
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortexer
-
Microcentrifuge
Procedure:
-
Prepare water-saturated n-butanol by mixing equal volumes of n-butanol and nuclease-free water, vortexing, and allowing the phases to separate. Use the upper organic phase.
-
To your aqueous labeled oligonucleotide reaction mixture, add 2-4 volumes of water-saturated n-butanol.
-
Vortex vigorously for 10-20 seconds to mix the phases thoroughly. The hydrophobic unconjugated dye will partition into the n-butanol phase.
-
Centrifuge at approximately 4,000 x g for 10-30 seconds to separate the phases.
-
Carefully remove and discard the upper n-butanol phase, which will be colored with the free dye.
-
Repeat the extraction (steps 2-5) two more times, or until the n-butanol phase is clear.
-
The lower aqueous phase contains your purified 6-FAM labeled oligonucleotide.
References
Technical Support Center: Optimizing 6-FAM SE to Protein Labeling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the conjugation of 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE) to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for labeling?
A1: The ideal molar ratio of dye to protein is a critical parameter that requires optimization for each specific protein.[1] A common starting point is a 10:1 to 20:1 molar excess of this compound to protein.[1][2] However, ratios ranging from 10:1 to 40:1 have been suggested, especially for initial studies with a new protein.[3] The optimal ratio is influenced by the protein's molecular weight and the number of available primary amines (lysine residues and the N-terminus).[3][4] It is recommended to perform a series of labeling reactions with varying molar ratios to determine the best balance between labeling efficiency and protein function.[5]
Q2: What are the ideal buffer conditions for the labeling reaction?
A2: The labeling reaction is highly pH-dependent. The succinimidyl ester (SE) group of this compound reacts most efficiently with unprotonated primary amines. Therefore, a buffer with a pH between 8.0 and 9.5 is recommended to facilitate the reaction.[1] Commonly used buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the appropriate pH.[1] It is crucial to use an amine-free buffer, as buffers like Tris will compete with the protein for reaction with the this compound.[1][2]
Q3: How is the Degree of Labeling (DOL) calculated?
A3: The Degree of Labeling (DOL), or the dye-to-protein ratio, is determined spectrophotometrically.[1] This calculation requires measuring the absorbance of the purified labeled protein at two wavelengths: 280 nm (for the protein) and the maximum absorbance of 6-FAM (approximately 494 nm).[1][6] A correction factor is necessary because the dye also absorbs light at 280 nm.[6][7]
The general formula for calculating DOL is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye)
Where:
-
A_max is the absorbance of the conjugate at ~494 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of 6-FAM at ~494 nm.
-
CF is the correction factor (A_280 / A_max of the free dye). For fluorescein, this is approximately 0.3.[6]
Q4: How do I remove unconjugated this compound after the labeling reaction?
A4: Complete removal of free, unconjugated dye is essential for accurate DOL determination and to prevent high background fluorescence in downstream applications.[5][6] Common purification methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a gentle and effective method that separates the larger labeled protein from the smaller, free dye molecules.[1][6]
-
Dialysis: This technique involves the selective diffusion of the small, free dye molecules across a semi-permeable membrane, while retaining the larger labeled protein.[6]
-
Acetone Precipitation: This is a rapid method to concentrate the labeled protein while removing the unbound dye.[6]
Troubleshooting Guide
This section addresses common issues encountered during the this compound protein labeling process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Inefficient Labeling Reaction: The pH of the reaction buffer may be too low, or the buffer may contain primary amines (e.g., Tris).[1] 2. Low Protein Concentration: The protein concentration might be too low for efficient labeling.[1] 3. Insufficient Dye: The molar ratio of dye to protein may be too low.[1] | 1. Ensure the reaction buffer is amine-free and the pH is between 8.0 and 9.5.[1] 2. Concentrate the protein to a recommended concentration of 2-10 mg/mL.[1] 3. Increase the molar ratio of this compound to protein in subsequent labeling reactions.[1] |
| High Degree of Labeling (Over-labeling) | 1. Excessive Dye: The molar ratio of dye to protein is too high.[1] 2. Prolonged Incubation: The reaction was allowed to proceed for too long. | 1. Reduce the molar ratio of dye to protein in the labeling reaction.[1][8] 2. Decrease the incubation time of the labeling reaction. |
| Protein Precipitation During Labeling | 1. Hydrophobicity of Dye: Fluorescent dyes are often hydrophobic, and attaching too many can decrease the solubility of the protein.[5][9] 2. Solvent Shock: Adding a large volume of DMSO (used to dissolve the dye) can cause the protein to precipitate. | 1. Reduce the molar ratio of dye to protein to limit the number of attached hydrophobic dye molecules.[9] 2. Add the dye stock solution slowly to the protein solution while gently stirring. Ensure the final DMSO concentration is low (typically <10% v/v). |
| Low or No Fluorescence Signal | 1. Over-labeling and Quenching: Attaching too many dye molecules in close proximity can lead to fluorescence quenching.[5][9] 2. pH Sensitivity: The fluorescence of FAM is pH-dependent and decreases significantly in acidic environments (below pH 7).[10] | 1. Determine the DOL. If it is high, reduce the molar ratio of dye to protein in the labeling reaction.[9] 2. Ensure the buffer used for fluorescence measurement is in the optimal pH range for FAM (typically 7.5 - 8.5).[10] |
| Altered Protein Activity | 1. Labeling of Critical Residues: The dye may have attached to lysine residues within or near the protein's active site or binding interface.[9] 2. Conformational Changes: The conjugation of bulky dye molecules can alter the protein's structure.[9] | 1. Reduce the molar ratio of dye to protein to decrease the probability of labeling critical sites.[9] 2. Consider alternative labeling strategies or dyes if the activity cannot be preserved. |
Experimental Protocols
General Protocol for this compound Protein Labeling
This protocol provides a general guideline. Optimization for your specific protein is highly recommended.
-
Protein Preparation:
-
Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
-
Adjust the protein concentration to 2-10 mg/mL.[1]
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 1-5 mM stock solution.[11]
-
-
Labeling Reaction:
-
Add the calculated amount of this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).
-
Add the dye dropwise while gently stirring the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
-
Purification:
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry as described in the FAQ section.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. medchemexpress.com [medchemexpress.com]
6-FAM SE degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. This reaction is catalyzed by water and results in the formation of the non-reactive 6-carboxyfluorescein and N-hydroxysuccinimide. The NHS ester is highly sensitive to moisture, making proper storage and handling critical to maintaining its reactivity.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of the NHS ester is significantly influenced by pH. Degradation occurs more rapidly at higher pH values. While the optimal pH for labeling reactions with primary amines is typically between 7 and 9, the NHS ester is also more susceptible to hydrolysis in this range. Therefore, it is crucial to minimize the exposure of the dye to aqueous environments before the labeling reaction.
Q3: What are the optimal storage conditions for this compound powder?
A3: To ensure the long-term stability and reactivity of solid this compound, it is essential to store it under dry, dark, and cold conditions. Improper storage can lead to degradation and reduced labeling efficiency.
Q4: How should I prepare and store this compound stock solutions?
A4: Stock solutions of this compound should be prepared in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to minimize hydrolysis. It is highly recommended to prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture.
Q5: Can I store this compound solutions in an aqueous buffer?
A5: No, NHS esters like this compound are not stable in aqueous solutions. Stock solutions should always be prepared in anhydrous DMSO. Dilution into an aqueous reaction buffer should be done immediately before use.
Troubleshooting Guide
Problem 1: Low or no fluorescence signal after labeling.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure that the this compound has been stored correctly (see storage tables below). If in doubt, use a fresh vial of the reagent. Perform a small-scale positive control experiment to confirm the dye's activity. |
| Hydrolysis of this compound | Prepare fresh stock solutions in anhydrous DMSO. Avoid introducing water into the stock solution. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Incorrect reaction pH | The labeling reaction with primary amines is most efficient at a pH of 8.0-9.5. Ensure your reaction buffer is within this range. Buffers containing primary amines (e.g., Tris) should not be used as they will compete with the target molecule for labeling. |
| Insufficient dye concentration | Optimize the molar ratio of dye to the target molecule. A common starting point is a 10:1 to 20:1 molar excess of dye. |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Excess, unreacted dye | Purify the labeled conjugate to remove any unbound this compound. Size-exclusion chromatography is a common method for this. |
| Non-specific binding | If staining cells or tissues, ensure adequate washing steps are included to remove non-covalently bound dye. |
| Antibody concentration too high | If using a secondary antibody, its concentration may be too high, leading to non-specific binding. Perform a titration to find the optimal concentration. |
Data Presentation
Storage Conditions for this compound
Table 1: Storage of Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Minimizes thermal degradation and hydrolysis from residual moisture. |
| Atmosphere | Store under dry, desiccating conditions. | The NHS ester is highly sensitive to moisture, which causes hydrolysis. |
| Light | Protect from light by storing in an amber vial or in the dark. | Fluorescein is susceptible to photobleaching. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder. |
| Shelf Life | Up to 3 years when stored correctly. | Proper storage ensures long |
Technical Support Center: 6-FAM SE Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE) precipitation during labeling experiments.
Troubleshooting Guide: Solving this compound Precipitation
Precipitation of this compound upon addition to an aqueous reaction buffer is a common issue that can significantly impact labeling efficiency. This guide provides a systematic approach to diagnose and resolve this problem.
Question: My this compound precipitates immediately when I add it to my reaction buffer. What is happening and how can I fix it?
Answer: Precipitation of this compound in aqueous buffers is primarily due to its low aqueous solubility. The succinimidyl ester (SE) functional group is also susceptible to hydrolysis, especially at the alkaline pH required for efficient labeling. Here’s a step-by-step guide to troubleshoot and prevent precipitation.
Step 1: Verify Your this compound Dissolution Protocol
This compound should always be dissolved in an anhydrous organic solvent to create a concentrated stock solution before it is added to the aqueous reaction buffer.[1][2][3] Direct addition of solid this compound to an aqueous buffer will likely result in immediate precipitation.
Recommended Protocol:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound powder in anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[2] Ensure the solvent is high-purity and anhydrous to prevent premature hydrolysis of the NHS ester.[4]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.[4][5] This prevents repeated freeze-thaw cycles which can introduce moisture.
Step 2: Evaluate Your Reaction Buffer Composition
The composition and pH of your reaction buffer are critical for both the labeling reaction and the solubility of the dye.
Buffer Selection:
-
Recommended Buffers: 0.1 M sodium bicarbonate or sodium carbonate buffer with a pH of 8.0-9.0 is commonly recommended for efficient labeling.[2]
-
Amine-Free Buffers: Ensure your buffer does not contain primary amines (e.g., Tris) or ammonium ions, as these will compete with your target molecule for reaction with the this compound.[3]
-
Phosphate Buffers (PBS): While PBS can be used, its buffering capacity may be weak at the optimal pH for labeling (pH 8-9).[6] If using PBS, ensure the pH is adjusted to the appropriate range.
pH Optimization:
-
Optimal Range: The labeling reaction with primary amines is most efficient at a pH of 8.0-9.5.[3]
-
Hydrolysis Consideration: Be aware that the rate of this compound hydrolysis also increases with pH.[4] A pH of 8.3-8.5 is often a good compromise between efficient labeling and minimizing hydrolysis.
Step 3: Optimize the Addition of this compound Stock Solution
The way you introduce the this compound stock solution to your reaction mixture can significantly impact its solubility.
Best Practices:
-
Slow Addition: Add the this compound stock solution to the reaction buffer containing your protein or other target molecule slowly, while gently vortexing or stirring the mixture.[3] This allows for rapid dispersal of the dye and reduces localized high concentrations that can lead to precipitation.
-
Final DMSO/DMF Concentration: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally less than 10% v/v) to avoid negative effects on your target molecule, such as protein denaturation.
Troubleshooting Workflow Diagram
Caption: A workflow to diagnose and resolve this compound precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound directly in my aqueous buffer?
A1: It is strongly discouraged. This compound has very low solubility in aqueous buffers and is likely to precipitate.[7] The recommended and most reliable method is to first dissolve it in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[1][2][3]
Q2: What is the best buffer for labeling with this compound?
A2: A 0.1 M sodium bicarbonate or sodium carbonate buffer with a pH between 8.0 and 9.0 is ideal for most labeling reactions with primary amines.[2] It is crucial to use a buffer that is free of primary amines, such as Tris, as they will compete in the labeling reaction.[3]
Q3: Why is the pH of the reaction buffer so important?
A3: The pH of the reaction buffer is a critical factor that influences two competing processes:
-
Labeling Reaction: The primary amine on your target molecule must be in its unprotonated form to react with the NHS ester of the this compound. This is favored at an alkaline pH (typically > 8.0).
-
Hydrolysis: The NHS ester is susceptible to hydrolysis, which is also accelerated at higher pH.[4] Hydrolysis inactivates the this compound, preventing it from reacting with your target molecule. Therefore, a pH range of 8.0-9.0 is generally recommended as a compromise to achieve efficient labeling while minimizing hydrolysis.[2][3]
Q4: How should I store my this compound to prevent degradation?
A4: Proper storage is essential to maintain the reactivity of this compound.
-
Solid Form: Store the solid this compound at -20°C, protected from light and moisture (desiccated).[4]
-
Stock Solutions: Prepare single-use aliquots of the this compound stock solution in anhydrous DMSO or DMF and store them at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.
Q5: My protein precipitates after adding this compound, not just the dye. What should I do?
A5: Protein precipitation during labeling can occur due to over-modification of lysine residues, which can alter the protein's isoelectric point and solubility.[8] If you observe protein precipitation, consider the following:
-
Reduce the Molar Ratio: Decrease the molar excess of this compound to your protein in the reaction.
-
Check Protein Concentration: Ensure your protein concentration is within the recommended range for the protocol. Very low or very high concentrations can sometimes lead to aggregation.
-
Buffer Conditions: Confirm that the pH of your reaction buffer is not close to the isoelectric point (pI) of your protein.
Data and Protocols
Table 1: Recommended Buffer Conditions for this compound Labeling
| Parameter | Recommendation | Rationale |
| Buffer Type | Sodium Bicarbonate / Carbonate | Amine-free and provides good buffering capacity in the optimal pH range. |
| pH | 8.0 - 9.0 (Optimal: 8.3-8.5) | Balances efficient amine labeling with minimizing NHS ester hydrolysis.[2][3][4] |
| Concentration | 0.1 M | A commonly used concentration that provides adequate buffering capacity. |
| Additives | Avoid primary amines (e.g., Tris) | Compete with the target molecule for reaction with this compound.[3] |
Experimental Protocol: Preparation of this compound Stock Solution and Labeling Reaction
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Prepare Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Verify that the pH of the protein solution is between 8.0 and 9.0.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).
-
While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and hydrolysis byproducts from the labeled protein using size-exclusion chromatography or another suitable purification method.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Competing reactions in a this compound labeling experiment.
Caption: A typical workflow for protein labeling with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: 6-FAM SE Labeling Efficiency and the Critical Impact of pH
Welcome to the technical support center for 6-FAM SE labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of reaction pH on the efficiency of labeling proteins and other biomolecules with 6-Carboxyfluorescein, Succinimidyl Ester (this compound).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
The optimal pH for labeling primary amines with this compound is a compromise between maximizing the reactivity of the target amine groups and minimizing the hydrolysis of the succinimidyl ester (SE) group. Generally, a pH range of 8.0 to 9.0 is recommended for efficient labeling.[1] While some protocols suggest a broader range of 7.0 to 9.5, the reaction rate is significantly influenced by the pH.[2][3]
Q2: Why is pH so critical for the labeling reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The reactive species for conjugation is the unprotonated primary amine (-NH₂). The pKa of the epsilon-amino group of lysine is around 10.5. At a pH below 7, a significant portion of these amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[4] As the pH increases, more amine groups become deprotonated and available for reaction.
-
NHS Ester Hydrolysis: The succinimidyl ester is susceptible to hydrolysis, a reaction that cleaves the ester and renders the dye inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH.[2] This competing reaction reduces the amount of active dye available to label the target molecule.
Therefore, the optimal pH maximizes the concentration of reactive amines while keeping the rate of NHS ester hydrolysis manageable.
Q3: What happens if the pH is too low?
If the pH is too low (e.g., below 7.0), the labeling efficiency will be significantly reduced. This is because the primary amine groups on the protein (e.g., the ε-amino group of lysine residues and the N-terminus) will be predominantly protonated and thus unreactive towards the NHS ester.[4] While the this compound dye will be more stable against hydrolysis at a lower pH, the lack of reactive target sites will result in poor labeling.
Q4: What happens if the pH is too high?
If the pH is too high (e.g., above 9.5), the hydrolysis of the this compound dye will become the dominant reaction. The high concentration of hydroxide ions in the solution will rapidly inactivate the dye, significantly reducing the amount available to react with the target protein.[3] This can lead to low labeling efficiency despite the high reactivity of the deprotonated amines.
Q5: Which buffers are recommended for this compound labeling?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium Bicarbonate buffer
-
Sodium Carbonate buffer
-
HEPES buffer
-
Borate buffer
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
These buffers contain primary amines that will react with the NHS ester, quenching the labeling reaction.
Troubleshooting Guide
| Issue | Possible Cause | Suggestion |
| Low or No Labeling | Incorrect pH of reaction buffer: The pH may be too low, leading to protonated, unreactive amines. | Verify the pH of your reaction buffer and adjust to the optimal range of 8.0-9.0. |
| Hydrolyzed this compound: The dye may have been inactivated due to moisture or prolonged exposure to high pH. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Minimize the time the dye is in an aqueous solution before adding it to the protein. | |
| Presence of competing nucleophiles: The buffer or sample may contain primary amines (e.g., Tris, glycine, ammonium salts). | Use a recommended amine-free buffer such as PBS, bicarbonate, or borate buffer. Ensure the protein sample is free of amine-containing contaminants. | |
| High Background Fluorescence | Excess unbound dye: Insufficient removal of unreacted this compound after the labeling reaction. | Purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively remove free dye. |
| Non-specific binding of the dye: The dye may be hydrophobically interacting with the protein. | Ensure thorough purification. For cell-based assays, include adequate washing steps. | |
| Inconsistent Labeling Results | pH drift during the reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly lower the pH of a weakly buffered solution. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M sodium bicarbonate). |
| Inaccurate quantification of protein or dye: Incorrect starting concentrations will lead to a suboptimal molar ratio of dye to protein. | Accurately determine the concentration of your protein and the this compound stock solution before starting the labeling reaction. |
Data Presentation
The stability of the this compound dye is highly dependent on the pH of the aqueous solution due to hydrolysis. The following table summarizes the effect of pH on the half-life of a typical NHS ester at 4°C. A shorter half-life indicates faster hydrolysis and a shorter window for the labeling reaction to occur.
| pH | Half-life of NHS Ester at 4°C | Implication for Labeling Efficiency |
| 7.0 | 4-5 hours | Dye is relatively stable, but the reaction with amines is slow due to a lower concentration of the unprotonated form. |
| 8.0 | ~1 hour | A good compromise with a sufficient concentration of reactive amines and a manageable rate of dye hydrolysis. |
| 8.6 | 10 minutes | The reaction with amines is very fast, but the rapid hydrolysis of the dye can significantly reduce the overall labeling efficiency if the reaction is not completed quickly. |
| 9.0 | < 10 minutes | Very high risk of dye hydrolysis outcompeting the labeling reaction, potentially leading to lower than expected labeling. |
| pH Range | Amine Reactivity | NHS Ester Stability | Expected Labeling Efficiency |
| < 7.0 | Low | High | Very Low |
| 7.0 - 8.0 | Moderate | Moderate | Moderate |
| 8.0 - 9.0 | High | Moderate to Low | Optimal |
| > 9.0 | Very High | Very Low | Suboptimal to Low |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., desalting column) or dialysis equipment
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the this compound stock solution to achieve the desired molar excess of dye. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching reagent to the reaction mixture to stop the labeling process by reacting with any remaining NHS ester. For example, add hydroxylamine to a final concentration of 10 mM and incubate for 30 minutes.
-
-
Purify the Labeled Protein:
-
Remove the unreacted this compound and reaction by-products by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the labeled protein by dialysis against the storage buffer.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and 494 nm (for 6-FAM).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the molar ratio of dye to protein.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
Technical Support Center: Preventing Non-Specific Binding of 6-FAM SE Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using 6-carboxyfluorescein succinimidyl ester (6-FAM SE) conjugates.
Troubleshooting Guide: High Background Fluorescence
Problem: High background or non-specific staining in my experiment.
Systematic Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Conjugation and Purification
Q1: What are the primary causes of non-specific binding related to the this compound conjugate itself?
A1: Non-specific binding often originates from two main sources related to the conjugate:
-
Excess Free Dye: Unconjugated this compound that was not adequately removed after the conjugation reaction is a primary culprit.[1] This free dye can bind non-specifically to cellular components or surfaces.
-
Over-labeling: A high degree of labeling can increase the hydrophobicity of the conjugate, leading to increased non-specific interactions.
Q2: How can I ensure my this compound conjugate is properly purified?
A2: Effective purification is crucial to remove unconjugated dye.[] Common and effective methods include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled molecule from the smaller, unbound dye molecules.[]
-
Dialysis: Dialysis against a suitable buffer can effectively remove small molecules like unconjugated dye. Multiple buffer changes are recommended for complete removal.[]
-
Ultrafiltration: This technique uses a semi-permeable membrane to concentrate the conjugate while removing smaller, unbound dye molecules.[]
Q3: What is the optimal pH for the conjugation reaction of this compound with a primary amine?
A3: The reaction between the N-hydroxysuccinimidyl (NHS) ester of this compound and a primary amine is most efficient at a slightly alkaline pH, typically between 8.3 and 8.5.[] At this pH, the primary amines are deprotonated and more nucleophilic, facilitating the reaction.[] However, a higher pH also accelerates the hydrolysis of the NHS ester, which is a competing reaction.[]
Chemical Reaction of this compound Conjugation:
Caption: The reaction of this compound with a primary amine on a protein.
Blocking and Washing
Q4: What is the purpose of a blocking step, and what are common blocking agents?
A4: A blocking step is essential to prevent the non-specific binding of the fluorescent conjugate to the sample or substrate by saturating non-specific binding sites.[][3] The choice of blocking agent can significantly impact the signal-to-noise ratio and should be determined empirically for your specific application.[3] Common blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocker.[3][4]
-
Normal Serum: Serum from the same species as the secondary antibody host is often used to block non-specific antibody binding.[3][5]
-
Casein or Non-fat Dry Milk: These are effective and inexpensive blocking agents. However, casein is a phosphoprotein and should be avoided in assays detecting phosphorylated proteins.[3][6]
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available.[3]
Q5: How can I optimize my washing steps to reduce background?
A5: Thorough washing is critical for removing unbound and weakly bound conjugates.[3] To optimize your washing steps:
-
Increase the Number of Washes: Increasing the number of wash cycles can significantly reduce background.[3]
-
Increase the Duration of Washes: Longer incubation times during each wash step can also be beneficial.[3]
-
Include a Detergent: Adding a non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), to your wash buffer can help to disrupt non-specific hydrophobic interactions.[3][4]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective.[4] | Can sometimes cross-react with antibodies. |
| Normal Serum | 5-10% (v/v) | Very effective for blocking non-specific antibody binding.[5][7] | Can contain endogenous antibodies that may interfere. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective.[3] | Contains phosphoproteins; not suitable for all assays.[3] |
| Commercial Buffers | Varies | Optimized for high performance and low background. | More expensive than individual components. |
Experimental Protocols
Protocol 1: General Blocking and Staining Protocol
This protocol provides a starting point for immunofluorescence staining. Optimization of concentrations and incubation times may be required.
-
Sample Preparation: Prepare cells or tissue sections according to your standard protocol for fixation and permeabilization (if required).
-
Blocking:
-
Wash the sample three times with Phosphate-Buffered Saline (PBS).
-
Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation (if applicable):
-
Dilute the primary antibody in the blocking buffer.
-
Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with PBS containing 0.05% Tween-20 (PBST).
-
-
This compound Conjugate Incubation:
-
Dilute the this compound conjugate in the blocking buffer to the predetermined optimal concentration.
-
Incubate the sample with the conjugate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the sample three times for 5 minutes each with PBST.
-
Wash once with PBS to remove residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslip using an anti-fade mounting medium and proceed with imaging.
-
Protocol 2: Optimizing Washing Conditions
This protocol helps determine the optimal washing conditions to minimize background.
-
Prepare Samples: Prepare multiple identical stained samples according to your standard protocol up to the final washing steps.
-
Washing Matrix: After the final incubation with the this compound conjugate, wash the samples using different conditions:
-
Vary the number of washes: e.g., 3 x 5 min, 5 x 5 min, 3 x 10 min.
-
Test wash buffers with and without a detergent: e.g., PBS vs. PBST (0.05% Tween-20).
-
-
Image and Analyze: Acquire images from each sample under identical imaging settings. Compare the signal intensity and background fluorescence to determine the most effective washing protocol.
Table 2: Effect of Tween-20 Concentration on Background Reduction
| Tween-20 Concentration | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 0% | 150 | 2.5 |
| 0.05% | 80 | 4.8 |
| 0.1% | 65 | 5.2 |
| 0.5% | 60 | 4.5 (potential for signal loss) |
Note: These are example values. The optimal concentration should be determined empirically.
Other Considerations
Q6: Could autofluorescence be contributing to my high background?
A6: Yes, many cell types and tissues exhibit natural fluorescence (autofluorescence), which can be a source of background, especially in the green channel where 6-FAM emits.[1] It is important to include an unstained control sample in your experiment to assess the level of autofluorescence.[1]
Mechanisms of Non-Specific Binding:
Caption: Common mechanisms leading to non-specific binding of fluorescent conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-FAM SE Labeling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE) for labeling proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my labeling efficiency or Degree of Labeling (DOL) consistently low?
Low labeling efficiency is a frequent issue that can be resolved by systematically evaluating several factors.[1]
Potential Causes and Solutions:
-
Incorrect Buffer pH: The reaction between the this compound's N-hydroxysuccinimide (NHS) ester and primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1] Below this range, the amine groups are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[2][3]
-
Solution: Verify the pH of your reaction buffer and adjust it to the 7.2-8.5 range. A common choice is a phosphate or bicarbonate buffer.
-
-
Presence of Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule for the this compound, drastically reducing labeling efficiency.[1]
-
Poor Quality or Hydrolyzed this compound: The NHS ester moiety is sensitive to moisture. Over time, or with improper storage, the dye can hydrolyze, rendering it non-reactive.[5]
-
Insufficient Dye-to-Protein Molar Ratio: An inadequate amount of dye will result in under-labeling.[7]
-
Low Protein Concentration: The reaction with the protein is a bimolecular reaction, competing with the unimolecular hydrolysis of the dye. At low protein concentrations, hydrolysis can dominate.[2]
-
Solution: If possible, concentrate your protein solution before labeling.
-
Q2: I see a high amount of background fluorescence in my results. What is the cause?
High background is almost always due to the presence of residual, unconjugated (free) dye in the final sample.[4]
Potential Causes and Solutions:
-
Incomplete Removal of Unbound Dye: Failure to completely separate the labeled protein from the unreacted this compound will lead to inaccurate results and high background.[4]
-
Solution: Implement a rigorous purification step after the labeling reaction. Common and effective methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size, efficiently separating the larger labeled protein from the smaller free dye.[4]
-
Dialysis: While effective, dialysis requires significant time and multiple buffer changes to ensure complete removal of the free dye.[4]
-
Acetone Precipitation: This is a rapid method but may be less suitable for proteins prone to denaturation.[4]
-
-
-
Insufficient Quenching: The labeling reaction should be stopped to prevent further, non-specific labeling and to consume excess reactive dye.
-
Solution: Add an amine-containing reagent like Tris or glycine to the reaction mixture after the desired incubation time to quench any remaining reactive this compound.[5]
-
Q3: My protein precipitates during or after the labeling reaction. How can I prevent this?
Protein precipitation can occur due to several factors, including changes in buffer conditions or modifications to the protein itself.
Potential Causes and Solutions:
-
Organic Solvent Concentration: this compound is typically dissolved in an organic solvent like DMSO. Adding too large a volume of this stock solution to your aqueous protein solution can cause the protein to precipitate.
-
Solution: Prepare a more concentrated stock of this compound so that the final volume of DMSO in the reaction mixture is kept to a minimum (ideally <10% v/v).
-
-
Over-labeling: Attaching too many hydrophobic dye molecules to the protein's surface can alter its solubility and lead to aggregation.[8] An excessively high Degree of Labeling (DOL) can lead to adverse effects on protein function.[7]
-
Solution: Reduce the molar ratio of dye to protein in the reaction.[7] Perform titration experiments to find the highest DOL achievable without causing precipitation.
-
-
Protein Instability: The protein itself may be inherently unstable under the required reaction conditions (e.g., pH, temperature).
-
Solution: Ensure your protein is stable at the reaction pH. If not, you may need to perform the labeling at a slightly suboptimal pH for a longer duration or at a lower temperature.
-
Quantitative Data Summary
For successful and reproducible labeling, several parameters must be optimized. The table below provides a summary of typical reaction conditions.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[1] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | Highly protein-dependent; requires empirical optimization.[8][9] |
| Reaction Time | 1 - 2 hours | Longer times may be needed at lower temperatures or pH.[9] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to slow hydrolysis, but may require longer incubation. |
| Reaction Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines.[1] |
| Optimal DOL | 0.5 - 1.0 (for many applications) | For antibodies, optimal DOL is often between 2 and 10.[10] Over-labeling can cause quenching and protein aggregation.[7][8] |
Experimental Protocols
Protocol 1: Standard this compound Protein Labeling
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. Ensure any amine-containing buffers from previous steps are removed via dialysis or buffer exchange.[1]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[9]
-
Initiate Labeling Reaction: While gently stirring or vortexing the protein solution, add the calculated amount of this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).[8][9]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[9]
-
Quench Reaction (Optional but Recommended): Add an amine-containing buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for an additional 10-15 minutes.[5]
-
Purify: Remove the unreacted dye and reaction byproducts from the labeled protein using a suitable method like size-exclusion chromatography (see Protocol 2).[4]
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Select and Equilibrate Column: Choose a gel filtration column (e.g., Sephadex G-25) with a fractionation range appropriate for your protein.[8] Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Load Sample: Apply the quenched reaction mixture to the top of the equilibrated column.
-
Elute: Begin elution with the equilibration buffer. The larger, labeled protein will travel faster through the column and elute first.[4] The smaller, unbound dye molecules will elute later.[4]
-
Collect Fractions: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~494 nm (for 6-FAM). The fractions containing both peaks correspond to the purified, labeled protein.
Protocol 3: Calculating the Degree of Labeling (DOL)
The DOL is the molar ratio of dye to protein and is crucial for quality control.[7][8]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for 6-FAM, which is approximately 494 nm (A_max).[8]
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed for an accurate protein concentration measurement.[11] For fluorescein, this CF is approximately 0.3.[4]
-
Protein Concentration (M) = [A₂₈₀ – (A_max × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of 6-FAM at ~494 nm (typically ~75,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visual Guides
Caption: Experimental workflow for this compound protein labeling and analysis.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Improving the Stability of 6-FAM SE Labeled Conjugates
Welcome to the technical support center for 6-FAM SE labeled conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and performance of your fluorescently labeled biomolecules.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the preparation, purification, and storage of this compound labeled conjugates.
FAQ 1: What are the primary factors that affect the stability of this compound and its conjugates?
The stability of this compound (6-Carboxyfluorescein, Succinimidyl Ester) and its conjugates is primarily influenced by three main factors:
-
pH: The N-hydroxysuccinimide (NHS) ester of this compound is highly susceptible to hydrolysis, a reaction that is significantly accelerated at alkaline pH. While the labeling reaction with primary amines is most efficient at a slightly alkaline pH (typically 7.2-9.0), the competing hydrolysis reaction also increases.[1][2]
-
Moisture: Water is the key reactant in the hydrolysis of the NHS ester. Therefore, it is critical to protect the solid this compound powder and stock solutions from moisture.[3][4]
-
Light Exposure: Fluorescein, the fluorophore component of 6-FAM, is prone to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and photobleaching.[3]
FAQ 2: My this compound labeling efficiency is low. What are the possible causes and solutions?
Low labeling efficiency is a common problem that can often be resolved by systematically reviewing your protocol and reagents.
| Potential Cause | Recommended Solution |
| Hydrolyzed this compound Reagent | The NHS ester is moisture-sensitive. Ensure the this compound powder is stored in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and store any remaining stock in small, single-use aliquots at -20°C or -80°C.[1][4] |
| Incorrect Reaction Buffer pH | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[5] Below this range, the primary amines are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the amount of active dye available for conjugation.[1][2] |
| Presence of Primary Amines in the Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound.[6] Use a buffer that is free of primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer. If your protein is in a Tris-based buffer, perform a buffer exchange via dialysis or size-exclusion chromatography before labeling. |
| Insufficient Molar Ratio of Dye to Protein | A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point for antibody labeling.[7] This ratio may need to be optimized depending on the number of available primary amines on your target molecule and the desired degree of labeling. |
| Low Protein Concentration | Low concentrations of the target molecule can make the competing hydrolysis reaction more significant. If possible, increase the concentration of your protein or other target molecule.[1] |
FAQ 3: I'm observing high background fluorescence or non-specific binding with my this compound conjugate. How can I resolve this?
High background is often due to the presence of unbound this compound or non-specific interactions of the conjugate.
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Insufficient removal of unconjugated this compound after the labeling reaction is a primary cause of high background.[2] Purify the conjugate using size-exclusion chromatography, dialysis, or ultrafiltration to effectively separate the labeled protein from the smaller, unbound dye molecules.[2] |
| Over-labeling of the Conjugate | A high degree of labeling can sometimes lead to increased non-specific binding due to changes in the protein's surface properties. Optimize the molar ratio of dye to protein during the labeling reaction to achieve a lower degree of labeling. |
| Inadequate Blocking | In applications like immunofluorescence or ELISA, a blocking step is crucial to prevent non-specific binding of the fluorescent conjugate. Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or normal serum.[2] |
| Insufficient Washing | Thorough washing is essential to remove unbound and weakly bound conjugates. Increase the number and duration of wash steps. Consider adding a non-ionic detergent like Tween-20 (at 0.05-0.1%) to your wash buffer to disrupt non-specific hydrophobic interactions.[2] |
FAQ 4: How should I store my this compound labeled conjugates for optimal stability?
Proper storage is critical to maintain the fluorescence and functionality of your conjugates.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at 4°C for short-term storage (up to one month). For long-term storage, aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[6] | Cold temperatures slow down potential degradation of the conjugate. Aliquoting prevents damage from repeated freezing and thawing. |
| Light | Protect from light by storing in dark tubes or wrapping tubes in foil. | Minimizes photobleaching of the fluorescein dye.[3] |
| Additives | Consider adding a cryoprotectant like glycerol (to a final concentration of 50%) if storing at -20°C, especially for antibody conjugates. | Glycerol helps to prevent the formation of ice crystals that can damage the protein. |
| Purity | Ensure the conjugate is free of contaminating proteases or other enzymes that could degrade the protein component. | Contaminants can compromise the integrity of the conjugate over time. |
Quantitative Data on Stability
The stability of the amine-reactive NHS ester is highly dependent on pH. The following table summarizes the half-life of a typical NHS ester at different pH values.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1] |
| 8.0 | 25 | ~3.5 hours | [7] |
| 8.5 | 25 | ~3 hours | [7] |
| 8.6 | 4 | 10 minutes | [1] |
| 9.0 | 25 | ~2 hours | [7] |
Note: This data is for a typical NHS ester and the exact half-life of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound
This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Elution Buffer: PBS, pH 7.4
Procedure:
-
Prepare the Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the this compound stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:protein).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification:
-
Equilibrate the SEC column with Elution Buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with the Elution Buffer. The larger, labeled antibody will elute first, followed by the smaller, unbound dye.
-
Collect the fractions containing the yellow-orange labeled antibody.
-
-
Characterization: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~495 nm.
Protocol 2: Assessing the Stability of a this compound Labeled Conjugate
This protocol can be used to evaluate the stability of your conjugate under different storage conditions.
Materials:
-
Purified this compound labeled conjugate
-
Storage buffers with different pH values (e.g., pH 5.0, 7.4, 9.0)
-
Spectrofluorometer
-
Incubators or water baths at different temperatures
Procedure:
-
Sample Preparation: Aliquot the purified conjugate into different storage buffers and at different concentrations.
-
Initial Measurement: Immediately after preparation, measure the fluorescence intensity of an aliquot from each condition at the excitation and emission maxima of 6-FAM (~495 nm and ~519 nm, respectively). This will serve as the time-zero measurement.
-
Storage: Store the aliquots under the desired conditions (e.g., 4°C, 25°C, -20°C) and protected from light.
-
Time-Point Measurements: At regular intervals (e.g., 1 day, 1 week, 1 month), remove an aliquot from each condition and measure its fluorescence intensity under the same instrument settings as the initial measurement.
-
Data Analysis: For each condition, calculate the percentage of remaining fluorescence at each time point relative to the time-zero measurement. Plot the percentage of remaining fluorescence versus time to visualize the stability of the conjugate under each condition.
Mandatory Visualizations
Logical Relationship: Troubleshooting Low Labeling Efficiency
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Experimental Workflow: Purification of this compound Labeled Antibody
Caption: Workflow for purifying a this compound labeled antibody using SEC.
Signaling Pathway: Fluorescence In Situ Hybridization (FISH)
Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).
References
Validation & Comparative
A Head-to-Head Comparison: 6-FAM SE vs. FITC for Protein Conjugation
For researchers, scientists, and drug development professionals, the precise and stable fluorescent labeling of proteins is paramount for a multitude of applications, from immunoassays to cellular imaging. Among the green-emitting fluorophores, 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE) and Fluorescein Isothiocyanate (FITC) are two of the most commonly utilized reagents. This guide provides an objective, data-driven comparison of their performance in protein conjugation, empowering you to make an informed decision for your specific experimental needs.
Executive Summary
While both this compound and FITC are derivatives of fluorescein and share similar spectral properties, key differences in their reactive chemistry, and the resulting conjugate stability, set them apart. This compound typically offers a more robust and stable conjugation, proving advantageous for long-term studies and applications where sample integrity is critical. FITC, a more traditional reagent, remains a viable and cost-effective option for many standard applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent label is often dictated by its photophysical properties and the stability of its linkage to the target protein. The following table summarizes the key performance indicators for this compound and FITC.
| Property | This compound | FITC | Rationale & Key Considerations |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | Isothiocyanate | The NHS ester of this compound reacts with primary amines to form a stable amide bond . The isothiocyanate group of FITC forms a thiourea bond , which is known to be less stable, particularly at physiological pH.[1] |
| Excitation Max | ~494 nm | ~494 nm | Both dyes are well-suited for excitation by the common 488 nm laser line. |
| Emission Max | ~518 nm | ~518 nm | The emission profiles are nearly identical, allowing for the use of standard fluorescein filter sets. |
| Quantum Yield (Conjugated) | Generally higher and more stable | Can be lower and more susceptible to quenching | While specific values depend on the protein and degree of labeling, the amide linkage of 6-FAM conjugates often leads to a more stable quantum yield. FITC conjugates can be more prone to fluorescence quenching. |
| Photostability | Higher | Lower | 6-FAM is reported to be less susceptible to photobleaching than FITC, making it more suitable for applications requiring prolonged light exposure, such as fluorescence microscopy.[2] |
| pH Sensitivity | Fluorescence is pH-dependent | Fluorescence is highly pH-dependent | Both fluorescein derivatives exhibit pH-sensitive fluorescence, with a decrease in intensity at lower pH.[3] The fluorescence is generally stable in the physiological pH range but drops significantly below pH 7. |
| Conjugate Stability | High (stable amide bond) | Moderate (less stable thiourea bond) | The amide bond formed by this compound is more resistant to hydrolysis than the thiourea bond of FITC, resulting in a more stable conjugate over time and across varying buffer conditions.[1][4] |
Experimental Protocols: A Step-by-Step Guide to Protein Conjugation
The following protocols provide a standardized methodology for the conjugation of this compound and FITC to a generic IgG antibody. These can be adapted for other proteins, with optimization of the dye-to-protein molar ratio being a critical step.
Protein Preparation (Applicable to both this compound and FITC)
-
Buffer Exchange: Dialyze the protein solution (typically 1-10 mg/mL) against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C. This step is crucial to remove any amine-containing buffers (e.g., Tris) or other nucleophiles that would compete with the labeling reaction.
-
Concentration Determination: Measure the protein concentration using A280 (absorbance at 280 nm) or a protein concentration assay.
This compound Conjugation Protocol
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to protein. A starting point of a 10- to 20-fold molar excess is recommended.
-
Labeling Reaction: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 100 mM glycine or Tris to quench any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unconjugated dye using a desalting column, spin filter, or dialysis against an appropriate storage buffer (e.g., PBS).
FITC Conjugation Protocol
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[5]
-
Calculate Molar Ratio: Determine the desired molar excess of FITC to protein. A 5:1 to 20:1 molar ratio of FITC to protein is a common starting point.[6][7]
-
Labeling Reaction: While gently stirring, slowly add the calculated volume of the FITC stock solution to the protein solution.[6]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[6][7]
-
Quenching: The reaction can be quenched by adding a final concentration of 50 mM NH4Cl.[8]
-
Purification: Separate the labeled protein from unreacted FITC using a desalting column, dialysis, or spin filtration.
Visualizing the Workflow and Key Differences
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: A generalized workflow for protein conjugation with this compound or FITC.
Caption: Chemical differences between this compound and FITC conjugation.
Conclusion: Making the Right Choice
The decision between this compound and FITC for protein conjugation hinges on the specific demands of the experiment.
Choose this compound when:
-
Long-term stability is crucial: The robust amide linkage ensures the integrity of the conjugate over extended storage and during lengthy experimental procedures.
-
High photostability is required: For applications involving intense or prolonged light exposure, such as confocal microscopy, this compound will provide a more stable fluorescent signal.
-
Reproducibility is paramount: The higher stability of the conjugate can lead to more consistent results between experiments.
Choose FITC when:
-
Cost is a primary consideration: FITC is generally a more economical option.
-
The application is a standard, short-term assay: For many routine applications like flow cytometry or simple immunoassays, the stability of FITC may be sufficient.
-
Established protocols are in place: Due to its long history of use, a vast number of protocols using FITC have been published.
References
- 1. benchchem.com [benchchem.com]
- 2. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]
- 3. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 4. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 5. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youdobio.com [youdobio.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Fluorophore Photostability: 6-FAM SE vs. The Field
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is critical for the success of fluorescence-based assays, particularly those requiring long imaging times or high-intensity light sources. Photostability, the ability of a fluorophore to resist photochemical degradation and maintain its fluorescent signal upon excitation, is a key performance metric. This guide provides a detailed comparison of the photostability of 6-Carboxyfluorescein, Succinimidyl Ester (6-FAM SE), a widely used green fluorescent dye, against other popular fluorophores.
Quantitative Performance At-a-Glance
The following table summarizes the key spectral and photostability characteristics of this compound and a selection of alternative fluorophores. While direct quantitative photostability data for this compound is limited in the reviewed literature, its performance is comparable to that of fluorescein (FITC), which is known to have lower photostability than many modern dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Photostability |
| This compound | ~495 | ~517 | ~83,000 | ~0.92 (relative to fluorescein) | Low |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | 0.92 | Low |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | 0.92 | High |
| DyLight 488 | ~493 | ~518 | ~70,000 | Not Specified | High |
| CF®488A | ~490 | ~515 | ~70,000 | Not Specified | Very High |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | High |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Moderate to Low |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | 0.33 | High |
Key Findings:
-
This compound, a derivative of fluorescein, is susceptible to photobleaching, limiting its utility in applications requiring prolonged or intense light exposure.[1]
-
The Alexa Fluor series, particularly Alexa Fluor 488, offers a significant improvement in photostability over fluorescein-based dyes like this compound and FITC, making them a superior choice for long-term imaging experiments.
-
Cyanine dyes such as Cy3 and Cy5 exhibit moderate to low photostability, with their Alexa Fluor counterparts (Alexa Fluor 555 and Alexa Fluor 647, respectively) demonstrating enhanced resistance to photobleaching.[2]
-
Newer generation dyes like the CF® series often provide even greater photostability than the Alexa Fluor dyes.
Visualizing the Experimental Workflow
To quantitatively assess and compare fluorophore photostability, a standardized experimental workflow is essential. The following diagram illustrates the key steps involved in a typical photobleaching experiment.
Caption: Experimental workflow for comparing fluorophore photostability.
Experimental Protocol for Photostability Measurement
The following protocol outlines a generalized procedure for quantifying and comparing the photobleaching rates of different fluorophores.
Objective: To determine the relative photostability of different fluorescent dyes by measuring the rate of fluorescence decay under continuous illumination.
Materials:
-
Amine-reactive succinimidyl ester forms of the fluorophores of interest (e.g., this compound, Alexa Fluor 488 NHS ester, etc.)
-
Protein (e.g., Bovine Serum Albumin or a specific antibody) or amine-modified oligonucleotide to be labeled
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or arc lamp)
-
Appropriate filter sets for the selected fluorophores
-
A sensitive camera (e.g., CCD or sCMOS)
-
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Fluorophore Conjugation:
-
Dissolve the protein or oligonucleotide in the labeling buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve the amine-reactive fluorophore in a small amount of anhydrous DMSO.
-
Add the dissolved fluorophore to the protein/oligonucleotide solution at a specific molar ratio (e.g., 5-10 fold molar excess of dye).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove unreacted, free dye from the labeled conjugate using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (typically 280 nm) and the fluorophore's absorbance maximum.
-
-
Sample Preparation for Imaging:
-
Dilute the purified fluorescently labeled conjugate in PBS to a working concentration suitable for microscopy.
-
Mount a small volume of the solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
-
Microscope Setup and Image Acquisition:
-
Select the appropriate excitation source and filter set for the fluorophore being tested.
-
Set the illumination intensity to a constant level that provides a good signal-to-noise ratio. It is crucial to keep this intensity the same for all fluorophores being compared.
-
Define a region of interest (ROI) for imaging.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence (e.g., every 5-30 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent molecules) for each image and subtract this from the corresponding ROI intensity.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
By following this standardized protocol, researchers can generate reliable and comparable data to make informed decisions about the most suitable fluorophore for their specific experimental needs, ensuring the acquisition of high-quality and reproducible results.
References
A Head-to-Head Comparison: 6-FAM SE vs. Alexa Fluor 488 for Fluorescent Labeling
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is a critical decision that directly influences the quality and reliability of experimental data. This guide provides a detailed, objective comparison of two widely used green fluorescent dyes: 6-Carboxyfluorescein Succinimidyl Ester (6-FAM SE) and Alexa Fluor 488 NHS Ester. We present a summary of their key performance metrics, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate reagent for your specific application.
Executive Summary
Alexa Fluor 488 emerges as a superior alternative to this compound for most fluorescence-based applications, primarily due to its higher quantum yield, exceptional photostability, and reduced sensitivity to pH changes. While both dyes are suitable for labeling primary amines on proteins, nucleic acids, and other biomolecules, Alexa Fluor 488's enhanced performance characteristics translate to brighter, more stable signals and more reliable data, particularly in demanding applications such as long-term imaging and quantitative assays.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and Alexa Fluor 488.
| Property | This compound | Alexa Fluor 488 | Reference |
| Excitation Maximum (λex) | ~495 nm | ~496-499 nm | [1][2] |
| Emission Maximum (λem) | ~517-519 nm | ~519-520 nm | [1][2] |
| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ | 71,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.9 | 0.92 | [][6] |
| Photostability | Low | High | [7][8] |
| pH Sensitivity | High (fluorescence decreases at acidic pH) | Low (fluorescence is independent of pH from 4 to 10) | [4][9] |
Key Performance Attributes
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. Alexa Fluor 488 has a slightly higher quantum yield (0.92) compared to this compound (0.9).[][6] This seemingly small difference contributes to the overall brighter signal observed with Alexa Fluor 488 conjugates.
Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications involving prolonged or intense light exposure, such as confocal microscopy and time-lapse imaging. Alexa Fluor 488 is significantly more photostable than fluorescein derivatives like this compound.[7][8] This allows for longer observation times and the acquisition of more robust data with less signal degradation.
pH Sensitivity
The fluorescence of this compound, like other fluorescein-based dyes, is sensitive to pH and tends to decrease in acidic environments. In contrast, the fluorescence of Alexa Fluor 488 is largely independent of pH over a broad range (pH 4-10).[4][9] This makes Alexa Fluor 488 a more reliable probe for studies in cellular compartments with varying pH or in experiments where precise pH control is difficult.
Experimental Protocols
Protein Labeling with Succinimidyl Esters
This protocol provides a general guideline for labeling proteins with this compound or Alexa Fluor 488 NHS Ester. The optimal labeling conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 1X PBS, pH 7.2-7.4)
-
This compound or Alexa Fluor 488 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 5- to 10-fold molar excess of the dye stock solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Sample of unknown quantum yield
-
Standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)
-
Solvent
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the unknown sample and the quantum yield standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the unknown sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Signaling Pathway and Experimental Logic
The fundamental principle underlying the use of this compound and Alexa Fluor 488 NHS ester is the covalent labeling of primary amines on biomolecules. This process allows for the attachment of a fluorescent reporter to a target molecule, enabling its detection and tracking in various biological assays.
Conclusion
For researchers seeking high-performance, reliable fluorescent labeling, Alexa Fluor 488 is the recommended choice over this compound. Its superior photostability, pH insensitivity, and high quantum yield result in brighter, more stable signals, leading to higher quality and more reproducible data. While this compound can be a cost-effective option for applications where photobleaching and pH sensitivity are not major concerns, the enhanced performance of Alexa Fluor 488 justifies its use in a broader range of demanding fluorescence-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Researcher's Guide to 6-FAM SE: Performance in Common Buffer Systems
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is a fundamental technique. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) is a widely used amine-reactive fluorescent probe for conjugating to proteins, peptides, and nucleic acids. The success of the labeling reaction is critically dependent on the choice of buffer system. This guide provides a comparative overview of the performance of this compound in different buffer systems, supported by experimental data and detailed protocols, to aid in the selection of optimal reaction conditions.
The Chemistry of this compound Labeling
This compound reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction is highly pH-dependent, with optimal reactivity occurring in a slightly basic environment.
Figure 1. Reaction of this compound with a primary amine on a protein.
Comparison of Common Buffer Systems
The choice of buffer is critical for a successful conjugation reaction. The buffer must be free of primary amines (e.g., Tris, glycine) that would compete with the target molecule for reaction with the dye. The pH of the buffer directly influences both the reactivity of the primary amines on the protein and the rate of hydrolysis of the this compound. The optimal pH range for this reaction is typically between 7.2 and 9.0.[1]
| Buffer System | Recommended pH Range | Advantages | Disadvantages |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Physiologically relevant pH, readily available. | Buffering capacity is weaker at higher pH values. |
| Sodium Bicarbonate | 8.0 - 9.0 | Effective buffering in the optimal pH range for labeling.[1] | Can absorb CO₂ from the atmosphere, leading to a decrease in pH. |
| Sodium Borate | 8.0 - 9.0 | Stable buffering at higher pH values.[2] | Can interact with some proteins, potentially affecting their conformation. |
While direct quantitative comparisons of labeling efficiency in these buffers are not extensively published, the general consensus is that bicarbonate and borate buffers at pH 8.3-8.5 often yield higher labeling efficiencies due to the increased reactivity of primary amines at this pH. However, the stability of the protein of interest at this higher pH must be considered.
Performance Comparison with Alternative Dyes
Several alternatives to this compound are available, offering enhanced photostability and pH-insensitivity.
| Feature | This compound | Alexa Fluor™ 488 NHS Ester | DyLight™ 488 NHS Ester |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Excitation Max (nm) | ~494 | ~495 | ~493 |
| Emission Max (nm) | ~517 | ~519 | ~518 |
| Photostability | Moderate | High[3] | High[3] |
| pH Sensitivity | Fluorescence decreases at acidic pH[3] | Insensitive over a wide pH range[3] | Insensitive over a wide pH range[3] |
| Brightness | Good | Excellent | Excellent |
Alexa Fluor™ and DyLight™ dyes are designed to be more photostable and have fluorescence that is less sensitive to pH changes, making them more robust for a wider range of applications.[3]
Experimental Protocols
To facilitate an objective comparison, a standardized protocol for labeling a model protein, such as IgG, is provided below.
Protocol 1: Protein Labeling with this compound
This protocol provides a general workflow for the conjugation of an amine-reactive fluorescent dye to a protein. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, sodium bicarbonate, or sodium borate).
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Figure 2. Experimental workflow for protein labeling with this compound.
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in the chosen reaction buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule and is a key measure of labeling efficiency.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 6-FAM (~494 nm, A₄₉₄).
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
CF (Correction Factor) for 6-FAM at 280 nm is typically around 0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = A₄₉₄ / (ε_dye × Protein Concentration (M))
-
ε_dye for 6-FAM is approximately 75,000 M⁻¹cm⁻¹.
-
Figure 3. Logical flow for determining the Degree of Labeling (DOL).
Conclusion
The selection of an appropriate buffer system is paramount for the successful use of this compound in bioconjugation. While PBS is a convenient and widely used buffer, sodium bicarbonate and borate buffers at a slightly higher pH (8.0-9.0) can lead to more efficient labeling, provided the target protein remains stable. For applications requiring high photostability and pH-insensitivity, modern alternatives such as Alexa Fluor™ 488 and DyLight™ 488 may be more suitable. By following the standardized protocols provided, researchers can empirically determine the optimal labeling conditions for their specific application, ensuring reliable and reproducible results.
References
A Comparative Guide to the Validation of 6-FAM SE Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate characterization of labeled biomolecules is paramount. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) is a widely used amine-reactive fluorescent dye for covalently labeling proteins, peptides, and oligonucleotides. Mass spectrometry (MS) serves as a definitive validation tool to confirm successful conjugation, determine the degree of labeling, and identify the specific sites of modification. This guide provides a comparative overview of this compound and its common alternatives, with a focus on their compatibility and performance in mass spectrometry-based validation.
Introduction to Amine-Reactive Fluorescent Labeling
Amine-reactive dyes, such as this compound, are equipped with a reactive group (in this case, an N-hydroxysuccinimidyl ester) that forms a stable amide bond with primary amines, primarily the ε-amino group of lysine residues and the N-terminus of proteins and peptides.[1][2] This covalent attachment allows for the sensitive detection of the labeled molecule in various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
The Role of Mass Spectrometry in Validation
Mass spectrometry is an indispensable technique for the in-depth characterization of fluorescently labeled biomolecules. It provides precise mass measurements that allow for:
-
Confirmation of Labeling: An increase in the mass of the protein or peptide corresponding to the mass of the attached dye confirms successful conjugation.
-
Determination of Labeling Stoichiometry: The mass spectrum can reveal a population of molecules with different numbers of attached dyes, allowing for the calculation of the average degree of labeling (DOL).
-
Identification of Labeling Sites: Through tandem mass spectrometry (MS/MS) and the analysis of peptide fragmentation patterns, the specific amino acid residues that have been modified with the fluorescent dye can be pinpointed.[3][4]
Comparison of this compound with Common Alternatives
While this compound is a popular choice, several other classes of fluorescent dyes are commonly used for similar applications. The choice of dye can influence not only the fluorescent properties of the conjugate but also its behavior in the mass spectrometer. Here, we compare this compound with two common alternatives: Alexa Fluor 488 SE and Cyanine (Cy3) SE.
| Feature | This compound | Alexa Fluor 488 SE | Cy3 SE |
| Reactive Group | Succinimidyl Ester | Succinimidyl Ester | Succinimidyl Ester |
| Target Residues | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |
| Molecular Weight | ~473.4 g/mol [1] | ~643.4 g/mol | ~667.8 g/mol |
| Photostability | Moderate | High | High |
| pH Sensitivity | Fluorescence is pH-dependent | Low pH sensitivity | Low pH sensitivity |
| MS Compatibility | Generally good, though the fluorescein core can sometimes exhibit minor in-source fragmentation. | Generally considered highly compatible with MS, with minimal impact on ionization or fragmentation.[5] | Generally good MS compatibility.[6] |
| Reported MS Performance | Well-documented for peptide and protein characterization.[7] | Often favored for its brightness and photostability, which can be advantageous for upstream purification and handling prior to MS analysis.[8] | Widely used in proteomics, particularly in 2D-DIGE applications, with established compatibility with downstream MS analysis.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable labeling and subsequent mass spectrometry analysis.
Protocol 1: Labeling of a Peptide with this compound in Solution
Materials:
-
Peptide of interest with at least one primary amine.
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the this compound stock solution. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
-
Purification: Purify the 6-FAM-labeled peptide from unreacted dye and byproducts using RP-HPLC with a C18 column. Monitor the elution at both the peptide absorbance wavelength (~220 nm) and the 6-FAM absorbance maximum (~495 nm).
-
Mass Spectrometry Validation:
-
Intact Mass Analysis: Analyze the purified, labeled peptide by ESI-MS or MALDI-MS to confirm the mass shift corresponding to the addition of the 6-FAM moiety. The presence of multiple peaks with mass differences corresponding to the dye will indicate the degree of labeling.
-
Tandem MS Analysis: Subject the labeled peptide ion to fragmentation (e.g., using Collision-Induced Dissociation - CID) to generate a tandem mass spectrum. Analyze the fragment ions (b- and y-ions) to identify the specific site(s) of modification. The mass of the dye will be observed as a modification on the amino acid residue it is attached to.[3]
-
Protocol 2: Comparative Labeling with Alexa Fluor 488 SE and Cy3 SE
To perform a direct comparison, the same experimental conditions as in Protocol 1 should be used, with the following modifications:
-
Substitute this compound with either Alexa Fluor 488 SE or Cy3 SE.
-
Adjust the molar excess of the dye as recommended by the manufacturer, though starting with a similar molar excess as for this compound is a reasonable approach.
-
Monitor the purification by HPLC at the respective absorbance maxima of the dyes (Alexa Fluor 488: ~495 nm; Cy3: ~550 nm).
-
Analyze the purified products by mass spectrometry, paying close attention to any differences in ionization efficiency (signal intensity for a given sample concentration), fragmentation patterns, and the ease of identifying the labeled peptide and its modification site.
Mandatory Visualizations
Experimental Workflow for Mass Spectrometry Validation
Caption: Workflow for labeling and MS validation.
Signaling Pathway of Amine-Reactive Labeling
Caption: Amine-reactive labeling chemical pathway.
Conclusion
The validation of fluorescent labeling by mass spectrometry is a critical step in ensuring the quality and reliability of labeled biomolecules for research and development. While this compound is a robust and widely used dye, alternatives such as Alexa Fluor and Cy dyes offer potential advantages in terms of photostability and pH insensitivity. The choice of dye should be guided by the specific experimental requirements, including the sensitivity of the detection methods and the need for rigorous characterization by mass spectrometry. The protocols and workflows presented here provide a framework for the successful labeling and validation of proteins and peptides, enabling high-quality data generation in downstream applications.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of proteins stained by Alexa dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Amine-Reactive Dyes for Specific Applications
In the fields of biological research, diagnostics, and drug development, the covalent labeling of proteins and other biomolecules with fluorescent probes is an indispensable technique.[1] Amine-reactive fluorescent labels are the most common class of dyes used for this purpose, primarily targeting the primary amines found in lysine residues and the N-terminus of proteins.[1] The selection of an optimal fluorescent label is critical and depends on various factors, including the specific application, the available instrumentation, and the photophysical properties of the dye.[1] This guide provides a comprehensive comparison of commonly used amine-reactive dyes to aid researchers in making an informed decision for their specific experimental needs.
Performance Comparison of Common Amine-Reactive Dyes
The choice of a fluorescent dye can significantly impact the quality and reproducibility of experimental data. Modern alternatives to traditional dyes, such as the Alexa Fluor™ and DyLight™ series, have been engineered for enhanced photostability and reduced pH sensitivity, making them more robust for a wide range of applications.[2] The following table summarizes key quantitative data for a selection of widely used amine-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| Fluorescein (FITC, 5-FAM SE) | Isothiocyanate, Succinimidyl Ester | 494 | 518[1] | 75,000 | 0.92[1] | Low | High (fluorescence quenches at acidic pH)[1][2] |
| Alexa Fluor™ 488 SE | Succinimidyl Ester | 495[1] | 519[1] | 71,000 | 0.92[1] | High | Low (pH 4-10)[1][2] |
| DyLight™ 488 NHS Ester | Succinimidyl Ester | 493[3] | 518[3] | 70,000[3] | - | High | Low[2] |
| DyLight™ 550 NHS Ester | Succinimidyl Ester | 562[3] | 576[3] | 150,000[3] | - | - | - |
| Alexa Fluor™ 647 NHS Ester | Succinimidyl Ester | 650 | 668 | 270,000 | 0.33 | High | Low |
| DyLight™ 650 NHS Ester | Succinimidyl Ester | 652[3] | 672[3] | 250,000[3] | - | - | - |
| IRDye® 800CW NHS Ester | Succinimidyl Ester | 774 (in PBS)[4] | 789 (in PBS)[4] | 240,000 (in PBS)[4] | - | High | - |
| IRDye® 680RD NHS Ester | Succinimidyl Ester | 676 | 694 | 210,000 | - | High | - |
Chemical Principles of Amine-Reactive Labeling
Amine-reactive dyes primarily utilize N-hydroxysuccinimidyl (NHS) esters or isothiocyanates to form stable covalent bonds with primary amines on proteins.[1][5] NHS esters react with primary amines at a slightly basic pH (typically 8.0-9.0) to form a stable amide bond, which is identical to a natural peptide bond.[5][6] Isothiocyanates also react with primary amines to form a thiourea linkage.[7][8] While both create stable conjugates, NHS esters are often preferred due to the greater stability of the resulting amide bond.[5][8]
Reaction of an NHS ester dye with a primary amine on a protein.
Experimental Protocols
To achieve optimal and reproducible labeling, it is crucial to follow a standardized protocol. The following provides a general methodology for labeling an IgG antibody with an amine-reactive dye and for determining the degree of labeling.
Protocol for Antibody Labeling with an NHS-Ester Dye
This protocol is a typical procedure for labeling IgG antibodies in a bicarbonate buffer.[9]
Materials:
-
IgG antibody to be labeled
-
Amine-reactive dye (e.g., Alexa Fluor™ or DyLight™ NHS Ester)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.[9] If the antibody is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.[9] Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.[6][9]
-
Prepare the Dye Stock Solution: Allow the vial of the NHS-ester dye to warm to room temperature.[9] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.[6][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the antibody solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein and dye combination.[6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][10]
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration device.[1][9] Elute the labeled protein with PBS. The first colored fractions will contain the conjugated antibody.[1]
A generalized workflow for labeling antibodies with amine-reactive dyes.
Determination of Degree of Labeling (DOL)
The DOL, or the number of dye molecules conjugated to each protein, can be calculated using the absorbance of the dye and the protein.
-
Measure the absorbance of the conjugated protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.
Applications of Amine-Reactive Dyes
Amine-reactive dyes are versatile tools with a broad range of applications in biological research.
-
Flow Cytometry: These dyes are extensively used for immunophenotyping, where fluorescently labeled antibodies are used to identify and quantify specific cell populations.[11] They are also employed as viability dyes to distinguish live from dead cells.[12][13] In dead cells with compromised membranes, the dyes can enter and react with intracellular amines, resulting in a much stronger fluorescent signal compared to live cells where only surface proteins are labeled.[12][13]
-
Fluorescence Microscopy: Labeled antibodies are crucial for immunofluorescence microscopy, allowing for the visualization of specific proteins and structures within cells and tissues.[14] The choice of dye can impact the brightness and photostability of the signal, which is critical for high-resolution imaging.
-
Western Blotting and In-Cell Western™ Assays: Near-infrared (NIR) fluorescent dyes, such as the IRDye® series, are particularly useful for quantitative Western blotting due to lower background autofluorescence in the NIR spectrum.[14][15] This allows for more sensitive detection of low-abundance proteins.[14]
-
In Vivo Imaging: NIR dyes are also well-suited for in vivo imaging applications in small animals, as their longer wavelengths can penetrate tissues more effectively.[14][15]
Conclusion
The selection of an amine-reactive dye is a critical step in the design of fluorescence-based experiments. While traditional dyes like FITC are still in use, modern fluorophores such as the Alexa Fluor™ and DyLight™ series offer significant advantages in terms of photostability and pH insensitivity, leading to higher quality and more reproducible data.[2] For applications requiring high sensitivity and low background, near-infrared dyes like the IRDye® series are an excellent choice. By carefully considering the specific requirements of the application and the photophysical properties of the available dyes, researchers can select the optimal reagent to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. licorbio.com [licorbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ld.ru [ld.ru]
- 15. selectscience.net [selectscience.net]
Unveiling the Specificity of 6-FAM SE: A Comparative Guide to its Cross-Reactivity with Common Functional Groups
For researchers, scientists, and drug development professionals utilizing 6-carboxyfluorescein succinimidyl ester (6-FAM SE) for bioconjugation, a thorough understanding of its reactivity profile is paramount. While this compound is renowned for its high reactivity towards primary amines, its potential for cross-reactivity with other nucleophilic functional groups present in biomolecules can lead to unintended labeling and ambiguous results. This guide provides an objective comparison of this compound's reactivity with primary amines, secondary amines, thiols, and hydroxyl groups, supported by a summary of available data and detailed experimental protocols to assess cross-reactivity.
Executive Summary
This compound is a widely used fluorescent dye for labeling proteins, peptides, and nucleic acids. Its succinimidyl ester (SE) moiety readily reacts with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins to form stable amide bonds. However, the electrophilic nature of the SE group also allows for reactions with other nucleophiles, albeit generally at slower rates. The primary competing reaction is hydrolysis of the succinimidyl ester, which is accelerated at higher pH. The selectivity of this compound for primary amines over other functional groups is highly dependent on the reaction conditions, most notably pH.
Reactivity Comparison of this compound with Various Functional Groups
The reactivity of this compound with different functional groups follows a general trend, with primary amines being the most reactive, followed by secondary amines, thiols, and finally hydroxyl groups. This hierarchy is influenced by the nucleophilicity and pKa of the respective functional groups.
| Functional Group | Typical pKa | Relative Reactivity with this compound | Optimal pH for Reaction | Resulting Linkage | Stability of Linkage |
| Primary Amine | ~10.5 (Lysine ε-NH2) | Very High | 8.0 - 9.0 | Amide | Very Stable |
| Secondary Amine | ~11 | Moderate | 8.5 - 9.5 | Amide | Very Stable |
| Thiol (Sulfhydryl) | ~8.5 (Cysteine-SH) | Low to Moderate | 7.0 - 8.0 | Thioester (unstable) -> can rearrange | Unstable |
| Hydroxyl | >10 (Ser, Thr, Tyr) | Very Low | > 9.0 | Ester | Labile (prone to hydrolysis) |
| Water (Hydrolysis) | N/A | Competing Reaction | Increases with pH | Carboxylate | N/A |
Note: The relative reactivity is a qualitative assessment based on available literature. Quantitative kinetic data for this compound with a comprehensive panel of functional groups under identical conditions is limited. The provided pKa values are approximate and can vary depending on the local chemical environment within a biomolecule.
Key Experimental Findings from the Literature:
-
Primary vs. Secondary Amines: Studies on other N-hydroxysuccinimide (NHS) esters have shown that primary amines are significantly more reactive than secondary amines. For instance, one study indicated that the reactivity of a non-derivatized morpholino, which contains a secondary amine, was five times lower than its primary amine-derivatized counterpart when reacted with an NHS ester.
-
Thiols: While thiols are strong nucleophiles, their reaction with succinimidyl esters to form thioesters is generally less favorable than the reaction with primary amines to form amides, especially at physiological pH. The resulting thioester bond is also susceptible to hydrolysis and can undergo rearrangement.
-
Hydroxyl Groups: The hydroxyl groups of serine, threonine, and tyrosine are generally poor nucleophiles and their reaction with this compound is significantly slower than with amines. This reaction typically requires higher pH conditions to deprotonate the hydroxyl group, which also accelerates the competing hydrolysis of the this compound.
-
pH Dependence: The pH of the reaction buffer is a critical factor governing the selectivity of this compound. At a pH of around 8.5, the labeling of primary amines is highly favored. As the pH increases, the reactivity of other nucleophiles, as well as the rate of hydrolysis, also increases, potentially leading to reduced selectivity.
Experimental Protocols
To enable researchers to assess the cross-reactivity of this compound in their specific applications, we provide the following detailed experimental protocols.
Protocol 1: Standard Labeling of a Primary Amine-Containing Molecule (e.g., Bovine Serum Albumin - BSA)
This protocol serves as a baseline for optimal labeling of a protein with abundant primary amines.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve 1 mg of this compound in 100 µL of anhydrous DMSO to make a 10 mg/mL stock solution.
-
Prepare BSA Solution: Dissolve 10 mg of BSA in 1 mL of 0.1 M sodium bicarbonate buffer, pH 8.5.
-
Labeling Reaction: While gently vortexing the BSA solution, slowly add a 10-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Purification: Separate the labeled BSA from unreacted this compound using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 494 nm (for 6-FAM concentration).
Protocol 2: Competitive Cross-Reactivity Assay
This protocol allows for a direct comparison of this compound reactivity with different functional groups.
Materials:
-
This compound
-
Anhydrous DMSO
-
Model compounds representing different functional groups:
-
Primary Amine: n-Butylamine or Glycine
-
Secondary Amine: Diethylamine or Sarcosine
-
Thiol: Cysteine or 2-Mercaptoethanol
-
Hydroxyl: Ethanolamine or Serine
-
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, prepared at various pH values (e.g., 7.5, 8.5, 9.5)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a fluorescence detector.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mM stock solutions of each model compound in the desired reaction buffer.
-
-
Competitive Reaction:
-
In a microcentrifuge tube, combine equal molar concentrations (e.g., 1 mM final concentration) of the primary amine, secondary amine, thiol, and hydroxyl model compounds in the reaction buffer of a specific pH.
-
Initiate the reaction by adding a sub-stoichiometric amount of the this compound stock solution (e.g., 0.1 mM final concentration).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a primary amine scavenger (e.g., Tris buffer).
-
-
HPLC Analysis:
-
Analyze the quenched reaction aliquots by HPLC with fluorescence detection (Excitation: ~494 nm, Emission: ~520 nm).
-
Identify and quantify the peaks corresponding to the 6-FAM conjugates of each model compound based on their retention times (previously determined by running standards of each individual reaction).
-
-
Data Analysis:
-
Plot the formation of each conjugate over time to determine the initial reaction rates for each functional group at the different pH values.
-
Compare the reaction rates to determine the relative reactivity and selectivity of this compound.
-
Visualizing Reaction Pathways
To illustrate the primary reaction and potential side reactions of this compound, the following diagrams are provided.
Caption: Primary reaction pathway of this compound with a primary amine.
Caption: Overview of this compound reactivity with various functional groups.
Conclusion
While this compound is an excellent reagent for labeling primary amines, researchers must be cognizant of its potential for cross-reactivity. By carefully controlling reaction conditions, particularly pH, and by being aware of the relative reactivity of other nucleophiles present in the sample, the specificity of labeling can be maximized. The provided protocols offer a framework for both standard labeling and for the systematic evaluation of cross-reactivity, empowering researchers to generate reliable and reproducible results in their bioconjugation experiments.
Evaluating the Brightness of 6-FAM SE Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the selection of the optimal fluorophore is paramount to achieving high sensitivity and robust results. This guide provides a comprehensive comparison of 6-Carboxyfluorescein, Succinimidyl Ester (6-FAM SE) with other common green fluorescent dyes, focusing on the critical parameter of brightness. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to facilitate an informed decision-making process for your conjugation needs.
Brightness: A Quantitative Comparison
The brightness of a fluorophore is determined by two key photophysical properties: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescent light. The product of these two values provides a direct measure of a fluorophore's intrinsic brightness.
Here, we compare the key photophysical properties of this compound with two widely used alternatives: Fluorescein Isothiocyanate (FITC) and Alexa Fluor™ 488.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| 6-FAM | 495 | 517[1] | 83,000 ¹ | ~0.92 ² | ~76,360 |
| FITC | 495 | 525 | 75,000 | 0.92 | 69,000 |
| Alexa Fluor™ 488 | 494 | 517[2] | 73,000[2] | 0.92[3] | 67,160 |
¹ Value for 5(6)-FAM mixture[4] ² Quantum yield of fluorescein, of which FAM is a derivative
Note: The brightness of a conjugated dye can be influenced by factors such as the degree of labeling and the local microenvironment of the biomolecule.
Experimental Protocols
Accurate evaluation of fluorescent conjugates requires standardized and reproducible methodologies. Below are detailed protocols for protein labeling with this compound and the subsequent measurement of fluorescence quantum yield.
Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the this compound stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with the elution buffer. The first colored fraction to elute will be the dye-labeled protein.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ x CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for 6-FAM, CF is approximately 0.3) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = A₄₉₅ / (ε_dye x Protein Concentration (M)) where ε_dye is the molar extinction coefficient of 6-FAM at 495 nm (83,000 cm⁻¹M⁻¹).
-
Measurement of Fluorescence Quantum Yield
The relative quantum yield of a fluorescent conjugate can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Fluorescent conjugate solution
-
Quantum yield standard solution (e.g., fluorescein)
-
Appropriate buffer
Procedure:
-
Prepare a series of dilutions for both the fluorescent conjugate and the quantum yield standard in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield of the conjugate using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Visualizing the Workflow
To provide a clear overview of the experimental processes, the following diagrams illustrate the key steps involved in protein labeling and quantum yield determination.
References
A Comparative Guide to 6-FAM SE: Applications, Limitations, and Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental outcomes. 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE) has long been a staple in the life sciences for labeling proteins, nucleic acids, and other biomolecules. This guide provides a comprehensive review of this compound's applications and limitations, alongside a detailed comparison with modern alternatives, supported by experimental data and protocols to aid in making informed decisions for your research.
Core Applications of this compound
This compound is an amine-reactive fluorescent dye widely utilized for covalently labeling primary and secondary amines in various biomolecules. Its popularity stems from its good water solubility, high absorptivity, and excellent fluorescence quantum yield.[1] The excitation and emission maxima of this compound, approximately 495 nm and 519 nm respectively, align well with the 488 nm spectral line of argon-ion lasers, making it a common choice for a variety of applications[2][3][4][5]:
-
Oligonucleotide Labeling: this compound is frequently used for labeling oligonucleotides for applications such as DNA sequencing, real-time PCR (qPCR), and fluorescence in situ hybridization (FISH).[3][][]
-
Protein and Peptide Labeling: The succinimidyl ester group readily reacts with amine groups on proteins and peptides, enabling their use in immunoassays, fluorescence microscopy, and flow cytometry.[2][4]
-
Cell-Based Assays: As a cell-permeable dye, 6-FAM can be retained within cells for extended periods, making it suitable for cell tracking and proliferation studies.[1]
Limitations of this compound
Despite its widespread use, this compound possesses several limitations that can impact experimental results and have driven the development of alternative fluorescent dyes:
-
pH Sensitivity: The fluorescence of 6-FAM is significantly influenced by pH. Its fluorescence intensity decreases in acidic environments (below pH 7), which can be a major drawback in experiments involving pH fluctuations.[8][9][10][11]
-
Photostability: 6-FAM is susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to light. This can limit its utility in applications requiring prolonged or intense illumination, such as super-resolution microscopy.[8]
-
Potential for Interaction: In some cases, the FAM dye itself can interact with the labeled biomolecule or its binding partners, potentially altering their function. For example, FAM-labeled DNA has been shown to affect the binding of O6-alkylguanine-DNA alkyltransferase (AGT).
-
Broad Emission Spectra: 6-FAM exhibits a relatively broad emission spectrum, which can lead to spectral bleed-through in multiplexing experiments where multiple fluorophores are used.[8]
Performance Comparison: this compound vs. Modern Alternatives
To address the limitations of this compound, a new generation of fluorescent dyes has been developed, offering improved performance characteristics. The most common alternatives in the same spectral range include Alexa Fluor™ 488, ATTO™ 488, and DyLight™ 488. Below is a quantitative comparison of their key properties.
| Feature | This compound | Alexa Fluor™ 488 | ATTO™ 488 | DyLight™ 488 |
| Excitation Max (nm) | ~495 | ~495 | ~501 | ~493 |
| Emission Max (nm) | ~519 | ~519 | ~523 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | >65,000 | ~90,000 | ~70,000 |
| Quantum Yield | ~0.9 | ~0.92 | ~0.80 | High |
| Photostability | Moderate | High | High | High |
| pH Sensitivity | High (pKa ~6.5) | Low (stable pH 4-10) | Low | Low (stable pH 4-9) |
Data compiled from multiple sources.[12][13][14][15][16][17][18][19][20][21] Exact values may vary depending on conjugation and environmental factors.
As the table indicates, Alexa Fluor™ 488, ATTO™ 488, and DyLight™ 488 all offer significant advantages over this compound, particularly in terms of photostability and pH insensitivity.[15][17] Alexa Fluor™ 488 is often considered a superior substitute for fluorescein (FAM) due to its brightness and photostability.[15][22] ATTO™ 488 is also noted for its high photostability and is a recommended alternative to Alexa Fluor™ 488 and FAM.[16][23] DyLight™ 488 dyes are also characterized by their high fluorescence intensity and photostability over a broad pH range.[14]
Experimental Protocols and Workflows
General Protein Labeling Protocol with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
-
Protein Preparation: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., phosphate-buffered saline, PBS) and at a pH of 8.0-9.0 for optimal labeling.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
-
Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and 495 nm (for 6-FAM).
Oligonucleotide Labeling Workflow
The following diagram illustrates a typical workflow for labeling an amine-modified oligonucleotide with this compound.
Caption: Workflow for oligonucleotide labeling with this compound.
Signaling Pathway Visualization
6-FAM labeled probes are instrumental in studying various cellular signaling pathways. For instance, a 6-FAM labeled transcription factor decoy oligonucleotide could be used to investigate its binding to nuclear proteins and subsequent downstream effects.
Caption: Inhibition of a signaling pathway using a 6-FAM labeled decoy.
Conclusion
This compound remains a valuable tool for fluorescently labeling biomolecules due to its affordability and ease of use. However, for applications demanding high photostability, pH insensitivity, and minimal spectral overlap, modern alternatives such as Alexa Fluor™ 488, ATTO™ 488, and DyLight™ 488 offer superior performance. The choice of fluorescent dye should be carefully considered based on the specific experimental requirements, including the sample type, instrumentation, and the need for multiplexing. This guide provides the necessary comparative data and foundational protocols to assist researchers in selecting the optimal fluorescent labeling strategy for their studies.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Atto & Tracy Dyes for Protein Labeling [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. empbiotech.com [empbiotech.com]
- 5. biotium.com [biotium.com]
- 8. atdbio.com [atdbio.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]
- 13. egmdx.com [egmdx.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 17. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 18. FluoroFinder [app.fluorofinder.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 21. biotium.com [biotium.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for 6-FAM SE: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of 6-FAM SE (6-Carboxyfluorescein, Succinimidyl Ester). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, consult the product-specific Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat. Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. In case of a spill, isolate the area and follow the spill cleanup procedures outlined below.
Core Disposal and Decontamination Procedures
The primary and mandated method for the disposal of this compound, in both solid form and in solution, is through your institution's Environmental Health and Safety (EHS) department as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Waste Identification and Segregation
-
Waste Classification: Treat all this compound waste, including unused product, contaminated solutions, and grossly contaminated labware, as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions. Collect solid and liquid waste in separate, clearly labeled containers.
Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polypropylene or high-density polyethylene (HDPE) containers are suitable for both solid and liquid waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "6-Carboxyfluorescein, Succinimidyl Ester (this compound)," and the approximate concentration and quantity.
Storage and Collection
-
Storage: Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA). The SAA should have secondary containment to capture any potential leaks.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.
Decontamination of Laboratory Equipment and Glassware
Proper decontamination of labware that has come into contact with this compound is crucial to prevent cross-contamination and ensure safety.
Experimental Protocol for Decontamination
-
Initial Rinse: Rinse the contaminated glassware or equipment three times with a suitable organic solvent in which this compound is soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Collect this initial rinseate as hazardous liquid waste.
-
Secondary Wash: After the initial solvent rinse, wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Optional In-Lab Chemical Deactivation
For small quantities of this compound waste solutions, an in-lab deactivation procedure can be performed to hydrolyze the reactive succinimidyl ester and degrade the fluorescent dye, reducing its reactivity and potential for environmental impact. This procedure should be performed in a chemical fume hood with appropriate PPE. Note: The treated waste must still be disposed of as hazardous chemical waste through EHS.
Experimental Protocol for In-Lab Deactivation
-
Hydrolysis of the Succinimidyl Ester:
-
To the this compound waste solution, add a 1 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is between 8.5 and 9.0.
-
Allow the solution to stir at room temperature for at least 4-6 hours, or overnight, to ensure complete hydrolysis of the succinimidyl ester to the less reactive carboxylate.
-
-
Degradation of the Fluorescein Dye:
-
Following hydrolysis, add a 10% sodium hypochlorite solution (bleach) to the basic solution in a 1:1 volume ratio.
-
Stir the solution at room temperature for several hours, or until the green fluorescence is no longer visible under a UV lamp. This indicates the degradation of the fluorescein chromophore.
-
-
Neutralization and Disposal:
-
Neutralize the resulting solution to a pH between 6 and 8 by adding a 1 M hydrochloric acid (HCl) solution dropwise.
-
Transfer the neutralized, deactivated solution to a labeled hazardous waste container for collection by EHS.
-
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₅NO₉ | [1] |
| Molecular Weight | 473.4 g/mol | [1] |
| Appearance | Orange solid | [2] |
| Solubility | DMSO, DMF | [1][2] |
| Excitation Maximum | ~495 nm | [1][3] |
| Emission Maximum | ~517 nm | [1][3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| GHS Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |
Disposal and Decontamination Workflow
The following diagram illustrates the decision-making process for the proper disposal and decontamination of this compound.
Caption: Workflow for this compound waste disposal.
References
Safeguarding Your Research: A Guide to Handling 6-FAM SE
Researchers and scientists working with 6-Carboxyfluorescein, succinimidyl ester (6-FAM SE), a popular green fluorescent labeling reagent, must adhere to strict safety protocols to ensure personal and environmental protection.[1][2][3] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and prevent potential health hazards, which may include skin, eye, and respiratory irritation.[4] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields meeting ANSI standards.[5] |
| Splash Goggles | To be worn when there is a significant potential for splashes.[5] | |
| Hand Protection | Gloves | Nitrile or other appropriate chemical-resistant gloves.[6] |
| Body Protection | Lab Coat | Long-sleeved to minimize skin contamination.[5] |
| Apron | Water-resistant, to be worn over a lab coat if splashes are anticipated.[5] | |
| Respiratory Protection | Surgical Mask | Should be worn with protective eyewear if splashes or sprays are anticipated.[5] |
| Respirator | Use in poorly ventilated areas or where dust may be generated.[7] |
Operational Plan: Step-by-Step Handling of this compound
Adherence to a standardized operational plan is critical for the safe and effective use of this compound. The following workflow outlines the key steps from preparation to post-handling.
1. Preparation:
-
Before handling, ensure you are wearing all the necessary PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form.[7]
2. Weighing:
-
Handle the solid this compound powder with caution to avoid creating dust.[7]
-
Use a chemical fume hood for weighing the powder.
3. Dissolution:
-
This compound is typically dissolved in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[2][3]
-
A common stock solution concentration is between 1-5 mM.[2]
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the dye.[8]
4. Labeling Reaction:
-
During the labeling of proteins, peptides, or nucleic acids, it is crucial to protect the reaction mixture from light to prevent photobleaching of the fluorescent dye.[8][9]
5. Post-Handling & Cleanup:
-
Thoroughly decontaminate all work surfaces after use.
-
Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed by peeling them off from the wrist, turning them inside out.
Storage and Disposal Plans
Proper storage is essential to maintain the stability and reactivity of this compound, while appropriate disposal is necessary to protect the environment.
Storage:
-
Solid Form: Store the lyophilized powder at -20°C in a dry, dark place.[1][7][9] It should be protected from moisture and light.[6][8]
-
Stock Solution: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][10] Always protect solutions from light.[8][9]
Disposal Plan:
-
All waste containing this compound, including empty containers, unused material, and contaminated consumables, must be disposed of in accordance with local, state, and federal regulations.[6]
-
Do not allow the product to enter drains, groundwater, or sewage systems.[6]
-
Collect waste in appropriately labeled, sealed containers for chemical waste disposal.
By following these guidelines, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and the environment.
References
- 1. 6-FAM, SE [6-Carboxyfluorescein, SE] [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-FAM, SE [6-Carboxyfluorescein, succinimidyl ester] *CAS 92557-81-8* | AAT Bioquest [aatbio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. eurogentec.com [eurogentec.com]
- 8. benchchem.com [benchchem.com]
- 9. empbiotech.com [empbiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
